Methyl 3,5-dibromo-4-methylbenzoate
Description
The exact mass of the compound Methyl 3,5-dibromo-4-methylbenzoate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Methyl 3,5-dibromo-4-methylbenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3,5-dibromo-4-methylbenzoate including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
methyl 3,5-dibromo-4-methylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Br2O2/c1-5-7(10)3-6(4-8(5)11)9(12)13-2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRLAXDDPVYZYNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1Br)C(=O)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Br2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10347630 | |
| Record name | Methyl 3,5-dibromo-4-methylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10347630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74896-66-5 | |
| Record name | Methyl 3,5-dibromo-4-methylbenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=74896-66-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3,5-dibromo-4-methylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10347630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to Methyl 3,5-dibromo-4-methylbenzoate
For Researchers, Scientists, and Drug Development Professionals
Prepared by: Gemini, Senior Application Scientist
Introduction: Unveiling a Key Synthetic Building Block
Methyl 3,5-dibromo-4-methylbenzoate is a halogenated aromatic ester that serves as a crucial intermediate in the landscape of organic synthesis. Its molecular structure, characterized by a centrally located toluene ring substituted with two bromine atoms ortho to a methyl group and a meta-positioned methyl ester, offers a unique combination of reactivity and stability. This makes it a valuable precursor for the synthesis of a wide array of more complex molecules, particularly in the realms of pharmaceuticals and agrochemicals.[1] The strategic placement of the bromine atoms allows for their participation in various coupling reactions, while the ester functionality can be readily modified, providing multiple avenues for molecular elaboration. This guide provides an in-depth exploration of its synthesis, structural characteristics, and applications, grounded in established scientific literature.
Core Molecular and Physical Properties
A thorough understanding of the fundamental properties of a compound is paramount for its effective utilization in research and development. The key identifiers and physicochemical properties of Methyl 3,5-dibromo-4-methylbenzoate are summarized below.
| Property | Value | Source |
| CAS Number | 74896-66-5 | [2][3] |
| Molecular Formula | C₉H₈Br₂O₂ | [1][3] |
| Molecular Weight | 307.97 g/mol | [1][3] |
| Appearance | White to light yellow or light orange powder/crystal | [1] |
| Melting Point | 86-90 °C | [2] |
| Purity | >98.0% (GC) | |
| Synonyms | 3,5-Dibromo-p-toluic Acid Methyl Ester, 3,5-Dibromo-4-methylbenzoic Acid Methyl Ester, Methyl 3,5-Dibromo-p-toluate |
Synthesis and Mechanistic Insights
The preparation of Methyl 3,5-dibromo-4-methylbenzoate is most commonly achieved through the electrophilic bromination of methyl 4-methylbenzoate.[4] A detailed and validated protocol is presented below, accompanied by an explanation of the underlying chemical principles.
Experimental Protocol: Bromination of Methyl 4-methylbenzoate[5][6]
Materials:
-
Methyl 4-methylbenzoate (0.6 mmol)
-
Anhydrous aluminum chloride (1.60 mmol)
-
Bromine
-
Methanol (cold)
-
Nitrogen atmosphere
Procedure:
-
To a stirred solution of methyl 4-methylbenzoate (0.6 mmol) under a nitrogen atmosphere at 0°C, add anhydrous aluminum chloride (1.60 mmol) portionwise.
-
Slowly add bromine over a period of 45 minutes.
-
After the addition is complete, continue stirring the mixture for 30 minutes at room temperature.
-
Increase the temperature to 80°C and stir for an additional 1 hour.
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by adding cold methanol (100 ml) and stir the resulting mixture overnight.
-
Filter the crude product and wash it with methanol at 30°C.
-
Recrystallize the solid from methanol at 10°C to yield colorless crystals of Methyl 3,5-dibromo-4-methylbenzoate (86% yield).
Causality Behind Experimental Choices:
-
Anhydrous Aluminum Chloride: This Lewis acid acts as a catalyst, polarizing the bromine molecule and increasing its electrophilicity, thereby facilitating the electrophilic aromatic substitution on the electron-rich toluene ring. An excess of the catalyst is used to ensure the reaction goes to completion.[4]
-
Nitrogen Atmosphere: This inert environment prevents unwanted side reactions with atmospheric moisture and oxygen.
-
Stepwise Temperature Increase: The initial low temperature helps to control the exothermic reaction. The subsequent heating provides the necessary activation energy for the dibromination to occur efficiently.
-
Methanol Quench and Recrystallization: The addition of methanol serves to quench the reaction by reacting with any remaining bromine and to precipitate the product. Recrystallization is a standard purification technique to obtain a product of high purity.
Structural Elucidation and Spectroscopic Data
The structural integrity of the synthesized Methyl 3,5-dibromo-4-methylbenzoate is confirmed through various analytical techniques. X-ray crystallography has revealed that the molecule is essentially planar.[4][5] The dihedral angle between the benzene ring and the carboxylate group is minimal, indicating a high degree of conjugation.[4][5]
| Spectroscopic Technique | Expected Characteristics |
| ¹H NMR | Signals corresponding to the methyl protons of the ester group, the methyl protons on the aromatic ring, and the aromatic protons. The integration and splitting patterns would confirm the substitution pattern. |
| ¹³C NMR | Resonances for the carbonyl carbon of the ester, the methyl carbons, and the distinct aromatic carbons, including those bonded to bromine. |
| IR Spectroscopy | Characteristic absorption bands for the C=O stretching of the ester, C-O stretching, C-H stretching of the aromatic and methyl groups, and C-Br stretching. |
| Mass Spectrometry | The molecular ion peak would be observed, along with a characteristic isotopic pattern due to the presence of two bromine atoms. |
Applications in Organic Synthesis
Methyl 3,5-dibromo-4-methylbenzoate is a valuable intermediate for the synthesis of various natural products and other complex organic molecules.[4][5] Its utility stems from the reactivity of the bromine atoms, which can be displaced or participate in cross-coupling reactions, and the ester group, which can be hydrolyzed or reduced.
One notable application is its use as a precursor in the synthesis of 3,5-dimethoxyphenylacetic acid, a key intermediate for a variety of natural products.[4][5] These include:
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling Methyl 3,5-dibromo-4-methylbenzoate. It is classified as causing skin and serious eye irritation, and may cause respiratory irritation.[3][6]
Recommended Handling Procedures:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[7]
-
Ventilation: Use only in a well-ventilated area or with appropriate exhaust ventilation to avoid inhalation of dust or aerosols.[8]
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container. Keep away from direct sunlight and ignition sources.[8][9]
-
First Aid:
-
Skin Contact: Wash off immediately with plenty of soap and water.[9]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[9]
-
Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[8]
-
Conclusion
Methyl 3,5-dibromo-4-methylbenzoate is a synthetically versatile building block with well-defined properties and established synthetic protocols. Its utility in the preparation of complex natural products underscores its importance in the fields of organic chemistry and drug discovery. A thorough understanding of its synthesis, reactivity, and handling is essential for researchers and scientists seeking to leverage its potential in their work.
References
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MySkinRecipes. Methyl 3,5-Dibromo-4-methylbenzoate. [Link]
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Saeed, A., Rafique, H., Simpson, J., & Ashraf, Z. (2010). Methyl 3,5-dibromo-4-methylbenzoate. Acta Crystallographica Section E: Structure Reports Online, 66(5), o982. [Link]
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PubChem. Methyl 3,5-dibromo-4-methylbenzoate. [Link]
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Saeed, A., Rafique, H., Simpson, J., & Ashraf, Z. (2010). Methyl 3,5-dibromo-4-methylbenzoate. ResearchGate. [Link]
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PubChem. Methyl 3,5-dibromo-4-hydroxybenzoate. [Link]
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Thermo Fisher Scientific. SAFETY DATA SHEET. [Link]
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- 3. Methyl 3,5-dibromo-4-methylbenzoate | C9H8Br2O2 | CID 624016 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 6. Methyl 3,5-dibromo-4-hydroxybenzoate | C8H6Br2O3 | CID 726975 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. chemscene.com [chemscene.com]
- 9. assets.thermofisher.cn [assets.thermofisher.cn]
Spectroscopic Data of Methyl 3,5-dibromo-4-methylbenzoate: An In-depth Technical Guide
This technical guide provides a comprehensive analysis of the spectroscopic data for Methyl 3,5-dibromo-4-methylbenzoate (CAS No: 74896-66-5).[1] Designed for researchers, scientists, and professionals in drug development, this document delves into the principles and experimental insights behind the structural elucidation of this compound using nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS).
Introduction: The Structural Significance of Methyl 3,5-dibromo-4-methylbenzoate
Methyl 3,5-dibromo-4-methylbenzoate is a halogenated aromatic ester.[2][3] Its rigid, substituted benzene ring makes it a valuable building block in organic synthesis, particularly for pharmaceuticals and agrochemicals where precise three-dimensional arrangements of substituents are crucial for biological activity.
The structural integrity of this molecule is confirmed by its spectroscopic signature. Understanding this signature is paramount for quality control, reaction monitoring, and the rational design of more complex molecules. This guide will not only present the spectroscopic data but also explain the rationale behind the interpretation, providing a self-validating framework for analysis.
The molecular structure, confirmed by X-ray crystallography, reveals an essentially planar molecule.[4][5] This planarity has implications for the electronic environment of the molecule, which is reflected in its spectroscopic properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Skeleton
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, we can map out the connectivity and chemical environment of each atom.
¹H NMR Spectroscopy: A Proton's Perspective
Proton NMR provides detailed information about the hydrogen atoms in a molecule. The chemical shift, splitting pattern (multiplicity), and integration of each signal reveal the electronic environment, the number of neighboring protons, and the relative number of protons, respectively.
A standard, well-established protocol for acquiring a high-resolution ¹H NMR spectrum of a small organic molecule like Methyl 3,5-dibromo-4-methylbenzoate is as follows:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the compound.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃), in a clean, dry NMR tube. CDCl₃ is chosen for its excellent solvating power for a wide range of organic compounds and its single, well-characterized residual solvent peak.
-
Optionally, add a small amount of an internal standard, such as tetramethylsilane (TMS), although modern spectrometers can reference the residual solvent peak.
-
-
Spectrometer Setup:
-
The experiment is typically run on a 300 MHz or higher field NMR spectrometer.
-
The spectrometer is locked onto the deuterium signal of the solvent to compensate for any magnetic field drift.
-
The sample is shimmed to optimize the homogeneity of the magnetic field, resulting in sharp, well-resolved peaks.
-
-
Data Acquisition:
-
A standard one-pulse experiment is sufficient.
-
The spectral width is set to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
A sufficient number of scans (e.g., 8 or 16) are acquired to achieve an adequate signal-to-noise ratio.
-
The ¹H NMR spectrum of Methyl 3,5-dibromo-4-methylbenzoate is expected to show three distinct signals, each corresponding to a unique set of protons in the molecule.
| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 1 | ~ 8.10 | Singlet | 2H | Ar-H |
| 2 | ~ 3.93 | Singlet | 3H | -O-CH ₃ |
| 3 | ~ 2.45 | Singlet | 3H | Ar-CH ₃ |
Rationale for Assignments:
-
Aromatic Protons (Ar-H): The two aromatic protons are chemically equivalent due to the symmetry of the molecule. They are expected to appear as a singlet because they have no adjacent proton neighbors. Their downfield chemical shift (~8.10 ppm) is a result of the deshielding effect of the aromatic ring current and the electron-withdrawing nature of the adjacent ester and bromine substituents.[3]
-
Ester Methyl Protons (-O-CH₃): The three protons of the methyl ester group are also chemically equivalent and appear as a singlet. Their chemical shift (~3.93 ppm) is in the typical range for protons on a carbon attached to an oxygen atom.
-
Aromatic Methyl Protons (Ar-CH₃): The three protons of the methyl group attached to the aromatic ring are equivalent and appear as a singlet. Their chemical shift (~2.45 ppm) is characteristic of benzylic protons.
The following diagram illustrates the workflow for ¹H NMR analysis:
Caption: Workflow for ¹H NMR Analysis.
¹³C NMR Spectroscopy: Mapping the Carbon Framework
Carbon-13 NMR provides information about the carbon skeleton of a molecule. Since the ¹³C isotope has a low natural abundance, techniques like proton decoupling are used to enhance the signal intensity.
The protocol for ¹³C NMR is similar to that for ¹H NMR, with a few key differences:
-
Sample Preparation: A slightly more concentrated sample (20-50 mg) is often preferred to compensate for the lower sensitivity of the ¹³C nucleus.
-
Spectrometer Setup: The spectrometer is tuned to the ¹³C frequency.
-
Data Acquisition:
-
A proton-decoupled experiment is standard. This irradiates the protons, causing all carbon signals to appear as singlets and providing a significant enhancement in signal-to-noise.
-
A wider spectral width is used (typically 0-220 ppm).
-
A greater number of scans are required due to the low natural abundance of ¹³C.
-
Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.
-
The proton-decoupled ¹³C NMR spectrum of Methyl 3,5-dibromo-4-methylbenzoate is expected to show 7 distinct signals, corresponding to the 7 unique carbon environments in the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~ 165 | C=O (Ester carbonyl) |
| ~ 140 | Ar-C -CH₃ |
| ~ 135 | Ar-C -H |
| ~ 132 | Ar-C -COOCH₃ |
| ~ 125 | Ar-C -Br |
| ~ 52 | -O-C H₃ |
| ~ 23 | Ar-C H₃ |
Rationale for Assignments:
-
Carbonyl Carbon (C=O): The ester carbonyl carbon is the most deshielded, appearing furthest downfield (~165 ppm).
-
Aromatic Carbons (Ar-C): The four distinct aromatic carbons appear in the range of ~125-140 ppm. The carbon attached to the methyl group (C4) and the carbon bearing the ester group (C1) are quaternary and often have lower intensity signals. The carbons attached to the bromine atoms (C3 and C5) are shifted upfield relative to the unsubstituted positions due to the "heavy atom effect". The carbons attached to the hydrogen atoms (C2 and C6) are also distinct.
-
Ester Methyl Carbon (-O-CH₃): This carbon appears around 52 ppm, a typical value for a methyl group attached to an oxygen atom.
-
Aromatic Methyl Carbon (Ar-CH₃): The methyl carbon attached to the aromatic ring is the most shielded, appearing furthest upfield (~23 ppm).
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy measures the vibrations of bonds within a molecule. It is an excellent tool for identifying the presence of specific functional groups.
Experimental Protocol: Acquiring an FTIR Spectrum
For a solid sample like Methyl 3,5-dibromo-4-methylbenzoate, the spectrum is typically acquired using a Fourier Transform Infrared (FTIR) spectrometer with one of the following methods:
-
KBr Pellet: A small amount of the sample is finely ground with potassium bromide (KBr) powder and pressed into a thin, transparent disk.
-
Attenuated Total Reflectance (ATR): A small amount of the solid sample is pressed against a crystal (often diamond or germanium), and the IR beam is passed through the crystal in a way that it interacts with the sample. This is a very common and rapid method.
Data Interpretation and Rationale
The IR spectrum provides a "fingerprint" of the molecule, with key absorption bands indicating specific functional groups.
| Frequency Range (cm⁻¹) | Vibration | Functional Group |
| 3100-3000 | C-H stretch | Aromatic |
| 2960-2850 | C-H stretch | Aliphatic (CH₃) |
| ~ 1725 | C=O stretch | Ester |
| ~ 1600, ~1475 | C=C stretch | Aromatic Ring |
| ~ 1250 | C-O stretch | Ester |
| Below 800 | C-Br stretch | Aryl Halide |
Rationale for Assignments:
-
C=O Stretch: The most intense and characteristic peak in the spectrum will be the carbonyl stretch of the ester group, appearing around 1725 cm⁻¹. This is a definitive indicator of the ester functionality.[6]
-
Aromatic C-H and C=C Stretches: The presence of the aromatic ring is confirmed by the weak C-H stretching bands above 3000 cm⁻¹ and the characteristic C=C stretching bands in the 1600-1475 cm⁻¹ region.[6]
-
Aliphatic C-H Stretches: The C-H stretching vibrations of the two methyl groups will appear just below 3000 cm⁻¹.
-
C-O Stretch: A strong band corresponding to the C-O stretching of the ester group will be present in the 1300-1100 cm⁻¹ region.
-
C-Br Stretch: The carbon-bromine stretching vibration is expected to appear at a low frequency, typically below 800 cm⁻¹.[7]
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of a compound and information about its structure through fragmentation analysis.
Experimental Protocol: Acquiring a Mass Spectrum
A common method for analyzing a compound like this is Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).
-
Sample Introduction: A dilute solution of the sample is injected into a gas chromatograph, which separates the compound from any impurities.
-
Ionization: The compound then enters the mass spectrometer, where it is bombarded with high-energy electrons (typically 70 eV). This process, known as Electron Ionization (EI), removes an electron from the molecule to form a radical cation called the molecular ion (M⁺•).
-
Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion abundance versus m/z.
Data Interpretation and Rationale
The mass spectrum of Methyl 3,5-dibromo-4-methylbenzoate will show a characteristic pattern due to the presence of two bromine atoms. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximately 1:1 ratio.
| m/z Value | Assignment | Comments |
| 306, 308, 310 | [M]⁺• | Molecular Ion Cluster: The presence of two bromine atoms results in a characteristic M, M+2, M+4 pattern with relative intensities of approximately 1:2:1. This is a definitive confirmation of the presence of two bromine atoms in the molecule.[8] |
| 275, 277, 279 | [M - OCH₃]⁺• | Loss of the methoxy radical from the ester group. The 1:2:1 isotopic pattern is retained. |
| 227, 229 | [M - Br]⁺ | Loss of a bromine radical. |
| 199 | [M - Br - CO]⁺ | Subsequent loss of carbon monoxide from the [M - Br]⁺ ion. |
| 89 | [C₇H₅]⁺ | A common fragment in substituted toluenes. |
Rationale for Fragmentation:
-
Molecular Ion: The molecular ion peak is expected to be reasonably intense due to the stability of the aromatic ring. The isotopic pattern is the most crucial piece of information here.
-
Loss of Methoxy Group: The cleavage of the C-O bond in the ester is a common fragmentation pathway, leading to the loss of a methoxy radical (•OCH₃, 31 Da).
-
Loss of Bromine: The C-Br bond can also cleave to lose a bromine radical (•Br, 79 or 81 Da).
-
Other Fragments: Further fragmentation can occur, leading to smaller, stable ions.
The logical flow of mass spectrometry analysis is depicted below:
Caption: Mass Spectrometry Analysis Workflow.
Conclusion: A Coherent Spectroscopic Picture
The combined application of ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry provides a comprehensive and self-validating spectroscopic profile of Methyl 3,5-dibromo-4-methylbenzoate. Each technique offers a unique piece of the structural puzzle, and together, they unequivocally confirm the identity and purity of the compound. This guide has detailed not only the expected data but also the underlying principles and experimental considerations, empowering researchers to confidently interpret the spectroscopic data for this and related molecules.
References
-
Saeed, A., Rafique, H., Simpson, J., & Ashraf, Z. (2010). Methyl 3,5-dibromo-4-methyl-benzoate. Acta Crystallographica Section E: Structure Reports Online, 66(4), o982–o983. [Link]
-
PubChem. (n.d.). Methyl 3,5-dibromo-4-methylbenzoate. National Center for Biotechnology Information. Retrieved from [Link]
-
Saeed, A., Rafique, H., Simpson, J., & Ashraf, Z. (2010). Methyl 3,5-dibromo-4-methyl-benzoate. PubMed. [Link]
-
Fisher Scientific. (n.d.). Methyl 3,5-Dibromo-4-methylbenzoate 98.0+%, TCI America™. [Link]
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McLafferty, F. W. (1957). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry, 29(12), 1782–1789. [Link]
-
Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. [Link]
-
Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. [Link]
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Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]
-
Spectroscopy Online. (2023, September 1). Halogenated Organic Compounds. [Link]
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Technical Analysis: IR Spectrum of Methyl 3,5-dibromo-4-methylbenzoate
This guide provides an in-depth technical analysis of the infrared (IR) spectrum of Methyl 3,5-dibromo-4-methylbenzoate (CAS: 74896-66-5). It is designed for researchers utilizing this compound as an intermediate in pharmaceutical synthesis or as a reference standard in forensic analysis.
Executive Summary
Methyl 3,5-dibromo-4-methylbenzoate is a crystalline aryl ester utilized primarily as a building block in the synthesis of complex pharmaceutical agents and fungal metabolites (e.g., sclerotiorin analogs). Its IR spectrum is dominated by the interplay between the electron-withdrawing bromine substituents and the conjugated ester system.
For the analytical scientist, the spectrum serves two critical functions:
-
Verification of Esterification: Confirming the conversion of 3,5-dibromo-4-methylbenzoic acid to its methyl ester (disappearance of O-H stretch, shift of C=O).
-
Substitution Confirmation: Validating the integrity of the bromine atoms on the aromatic ring via specific fingerprint bands.
Molecular Architecture & Vibrational Logic
To interpret the spectrum accurately, one must understand the vibrational modes dictated by the molecule's symmetry and electronic environment.
Structural Analysis[1]
-
Core: Benzene ring with tetrasubstitution (1-ester, 3-bromo, 4-methyl, 5-bromo).[1]
-
Electronic Effect: The two bromine atoms at positions 3 and 5 exert a strong inductive effect (-I), withdrawing electron density from the ring. However, they also provide steric crowding around the 4-methyl group and the ester moiety.
-
Key Dipoles: The carbonyl (C=O) and the carbon-bromine (C-Br) bonds create the strongest changes in dipole moment, resulting in the most intense IR absorption bands.
Vibrational Workflow Diagram
The following diagram illustrates the logical flow from molecular structure to spectral output.
Figure 1: Vibrational logic mapping functional groups to specific diagnostic IR regions.
Experimental Protocol
As this compound is a solid at room temperature (Melting Point: 88–90 °C), sample preparation is critical to avoid scattering effects or peak broadening.
Recommended Method: ATR (Attenuated Total Reflectance)
For rapid, non-destructive analysis of the crystalline powder.
-
Crystal Contact: Place ~5 mg of sample on a Diamond or ZnSe crystal.
-
Pressure: Apply high pressure using the anvil to ensure intimate contact between the rigid crystal lattice and the ATR element. Poor contact will result in weak intensity, particularly in the high-wavenumber C-H region.
-
Background: Collect a background spectrum of the clean crystal immediately prior to analysis to subtract atmospheric CO₂ and H₂O.
Alternative Method: KBr Pellet
For higher resolution in the fingerprint region (400–1000 cm⁻¹).
-
Ratio: Mix 1–2 mg of sample with 100 mg of spectroscopic grade KBr.
-
Grinding: Grind thoroughly in an agate mortar to reduce particle size below the wavelength of incident light (< 2 microns) to minimize the Christiansen effect (distorted baselines).
-
Pressing: Press at 8–10 tons for 2 minutes to form a transparent disc.
Spectral Assignment & Analysis
The following table and analysis break down the spectrum into three critical zones.
Summary of Key Bands
| Frequency (cm⁻¹) | Vibrational Mode | Assignment Description | Intensity |
| 3050–3100 | ν(C-H) ar | Aromatic C-H stretch (Weak due to low H count) | Weak |
| 2950–2960 | ν(C-H) aliph | Asymmetric C-H stretch of Ester Methyl (-OCH₃) | Medium |
| 2920, 2850 | ν(C-H) aliph | C-H stretch of Ring Methyl (Ar-CH₃) | Weak/Med |
| 1725–1735 | ν(C=O) | Ester Carbonyl Stretch (Primary Anchor) | Very Strong |
| 1580–1600 | ν(C=C) | Aromatic Ring Skeleton | Medium |
| 1270–1290 | ν(C-O) | Ester C-O-C asymmetric stretch | Strong |
| 1050–1080 | ν(C-Br) | Aryl-Bromide stretch (often coupled) | Strong |
| 850–880 | δ(C-H) oop | Out-of-plane bending (Isolated H at pos 2,[2][3]6) | Strong |
Detailed Zone Analysis
Zone 1: The High Frequency Region (3100 – 2800 cm⁻¹)
Unlike unsubstituted methyl benzoate, the aromatic C-H region (>3000 cm⁻¹) will be very weak.
-
Reasoning: The benzene ring is tetrasubstituted. There are only two aromatic protons remaining (at positions 2 and 6).
-
Aliphatic Dominance: The spectrum in this region is dominated by the aliphatic C-H stretches from the two methyl groups. The ester methyl typically appears sharper and slightly higher (~2955 cm⁻¹) than the ring methyl.
Zone 2: The Carbonyl Region (1750 – 1700 cm⁻¹)
This is the most diagnostic region.
-
Observation: A single, very intense band centered between 1725 and 1735 cm⁻¹ .
-
Shift Analysis: Standard methyl benzoate absorbs at ~1724 cm⁻¹. The presence of two bromine atoms at the meta positions (relative to the ester) exerts an electron-withdrawing inductive effect (-I). This destabilizes the single-bond character of the carbonyl resonance structure, slightly increasing the double-bond character and force constant, shifting the peak to a higher wavenumber (blue shift).
Zone 3: The Fingerprint Region (1500 – 600 cm⁻¹)
This region confirms the substitution pattern.
-
C-O Stretch (~1280 cm⁻¹): A broad, intense peak characteristic of aromatic esters.
-
C-Br Stretch (~1070 cm⁻¹): Aryl bromides typically show a strong band in the 1000–1100 cm⁻¹ range, often coupled with ring vibrations.
-
OOP Bending (~860 cm⁻¹): The "Isolated Hydrogen" test. The protons at positions 2 and 6 are isolated from each other by substituents. This 1,2,3,5-substitution pattern (relative to the ring) typically yields a strong bending vibration around 850–880 cm⁻¹.
Quality Control & Impurity Profiling
In a synthesis or drug development context, IR is a rapid "Go/No-Go" gate.
Workflow: Impurity Detection
Figure 2: Rapid QC decision tree for esterification completeness.
-
Unreacted Acid (Precursor): If the reaction is incomplete, you will see a broad "O-H trough" from 3300–2500 cm⁻¹ (carboxylic acid dimer) and a carbonyl shift to lower frequencies (~1680–1690 cm⁻¹).
-
Water Contamination: A broad, rounded band at ~3400 cm⁻¹ indicates wet solvent or hygroscopic behavior, though this compound is generally hydrophobic.
References
-
Saeed, A., Rafique, H., Simpson, J., & Ashraf, Z. (2010).[4] Methyl 3,5-dibromo-4-methylbenzoate. Acta Crystallographica Section E, 66(4), o982.
- Provides synthesis details and crystallographic confirm
-
PerkinElmer. (n.d.). ATR-FTIR Biopharms & Forensic Libraries. PerkinElmer Inc.
-
Commercially available spectral libraries containing the reference spectrum for CAS 74896-66-5.[5]
-
-
National Institutes of Health (NIH) - PubChem. (2025). Methyl 3,5-dibromo-4-methylbenzoate (Compound Summary).
- Source for physical properties, CAS verification, and toxicity d
Sources
Technical Whitepaper: Mass Spectrometry Profiling of Methyl 3,5-dibromo-4-methylbenzoate
Executive Summary
Methyl 3,5-dibromo-4-methylbenzoate (CAS: 74896-66-5) is a critical halogenated aromatic intermediate used in the synthesis of complex fungal metabolites (e.g., sclerotiorin) and pharmaceutical precursors like 3,5-dimethoxyphenylacetic acid.[1] Its utility in drug development stems from the precise regiochemistry of the bromine substituents, which serve as versatile handles for cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).
This guide provides a definitive technical framework for the mass spectrometric identification of this compound. Unlike standard organic esters, the presence of two bromine atoms creates a complex isotopic envelope that serves as the primary validation standard. We detail the fragmentation mechanics under Electron Ionization (EI) and provide a self-validating protocol for purity assessment.
Molecular Identity & Physicochemical Context[1][2][3][4][5][6][7]
Before interpreting spectral data, the analyst must understand the structural constraints of the analyte. The molecule is planar, with the ester and methyl groups creating a synergistic directing effect that localizes bromine atoms at the 3 and 5 positions.
| Property | Specification |
| IUPAC Name | Methyl 3,5-dibromo-4-methylbenzoate |
| Common Name | 3,5-Dibromo-p-toluic acid methyl ester |
| CAS Registry Number | 74896-66-5 |
| Molecular Formula | C₉H₈Br₂O₂ |
| Monoisotopic Mass | 305.8891 Da (based on ⁷⁹Br) |
| Average Molecular Weight | 307.97 g/mol |
| Melting Point | 86–88 °C |
| Polarity | Low (Suitable for GC-MS) |
Mass Spectrometry Acquisition Strategy
Due to the compound's low polarity and thermal stability (up to ~250°C), Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is the gold standard for structural confirmation. Electrospray Ionization (ESI) is less effective due to the lack of basic nitrogen centers or acidic protons, often requiring adduct formation (e.g., [M+Na]⁺) which complicates the isotopic cluster.
Recommended Instrument Parameters (GC-EI-MS)
-
Inlet Temperature: 250 °C (Ensure rapid volatilization).
-
Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5ms or DB-5), 30m x 0.25mm ID.
-
Carrier Gas: Helium, 1.0 mL/min constant flow.
-
Ion Source Temperature: 230 °C.
-
Electron Energy: 70 eV (Standard EI).
-
Scan Range: m/z 50 – 450 (Captures molecular ion and iodine calibration standards).
Isotopic Signature Analysis (The "Fingerprint")
The most defining feature of Methyl 3,5-dibromo-4-methylbenzoate is its isotopic envelope. Bromine exists naturally as two stable isotopes: ⁷⁹Br (50.69%) and ⁸¹Br (49.31%). The presence of two bromine atoms results in a triplet pattern for the molecular ion (M⁺) governed by the binomial expansion
Theoretical Abundance Calculation
For a dibromo compound, the intensity ratio is approximately 1 : 2 : 1 .
-
M⁺ (m/z 306): Contains ⁷⁹Br + ⁷⁹Br.
-
M+2 (m/z 308): Contains ⁷⁹Br + ⁸¹Br (and ⁸¹Br + ⁷⁹Br). This is the statistically most probable combination.
-
M+4 (m/z 310): Contains ⁸¹Br + ⁸¹Br.
Analyst Note: If your spectrum shows a 1:1 doublet, you have likely isolated the mono-bromo impurity (Methyl 3-bromo-4-methylbenzoate). If the pattern is 1:3:3:1, you have over-brominated (Tribromo species).
Fragmentation Mechanics (EI-MS)
Under 70 eV EI conditions, the molecule undergoes a predictable degradation pathway dominated by alpha-cleavage at the ester bond.
Primary Fragmentation Pathway
-
Molecular Ion (M⁺): The radical cation is formed at m/z 306/308/310.
-
Alpha-Cleavage (Loss of Methoxy): The bond between the carbonyl carbon and the ether oxygen breaks, expelling a methoxy radical (•OCH₃, 31 Da). This generates the stable acylium ion (base peak candidate).
-
m/z Shift: M⁺ → [M - 31]⁺
-
Observed Peaks:275 / 277 / 279 (Retains 1:2:1 pattern).
-
-
Decarbonylation (Loss of CO): The acylium ion ejects carbon monoxide (28 Da) to form the aryl cation .
-
m/z Shift: [M - 31]⁺ → [M - 59]⁺
-
Observed Peaks:247 / 249 / 251 .
-
Secondary Fragmentation (Halogen Loss)
While aryl-bromide bonds are strong, high-energy collisions can result in the loss of a bromine radical (•Br, 79/81 Da).
-
Loss from M⁺: m/z 308 → 229 (Monobromo cation).
-
Loss from Acylium: m/z 277 → 198.
Visualization of Fragmentation Logic
Figure 1: Mechanistic fragmentation pathway of Methyl 3,5-dibromo-4-methylbenzoate under Electron Ionization.
Experimental Protocol: Purity & Identity Validation
This protocol ensures the distinction between the target compound and common synthetic byproducts (mono-brominated or hydrolyzed acid forms).
Sample Preparation
-
Solvent: Dissolve 1 mg of sample in 1 mL of Dichloromethane (DCM) or Ethyl Acetate . (Methanol is avoided to prevent transesterification in the injector port if acidic impurities are present).
-
Concentration: Dilute to ~10 ppm for full-scan mode.
Data Processing Workflow
Figure 2: Logic flow for validating the identity of Methyl 3,5-dibromo-4-methylbenzoate.
Diagnostic Table for Impurity Identification
| Observed m/z (Molecular Ion) | Isotope Pattern | Likely Compound |
| 306, 308, 310 | 1 : 2 : 1 | Methyl 3,5-dibromo-4-methylbenzoate (Target) |
| 228, 230 | 1 : 1 | Methyl 3-bromo-4-methylbenzoate (Under-brominated) |
| 292, 294, 296 | 1 : 2 : 1 | 3,5-Dibromo-4-methylbenzoic acid (Hydrolysis product) |
| 384, 386, 388, 390 | 1 : 3 : 3 : 1 | Tribromo- species (Over-brominated) |
References
-
PubChem. (n.d.).[1] Methyl 3,5-dibromo-4-methylbenzoate (Compound Summary). National Library of Medicine. Retrieved January 30, 2026, from [Link]
-
NIST Mass Spectrometry Data Center. (n.d.).[1] Methyl 3,5-dibromo-4-methylbenzoate Mass Spectrum. NIST Chemistry WebBook, SRD 69. Retrieved January 30, 2026, from [Link]
-
Saeed, A., Rafique, H., Simpson, J., & Ashraf, Z. (2010).[2][3] Methyl 3,5-dibromo-4-methylbenzoate. Acta Crystallographica Section E: Structure Reports Online, 66(4), o982–o983.[3] Retrieved from [Link]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (Foundational text for isotopic abundance calculations).
Sources
Strategic Purity Assessment of Methyl 3,5-dibromo-4-methylbenzoate: A Multi-Dimensional Analytical Framework
Executive Summary & Molecular Profile
Methyl 3,5-dibromo-4-methylbenzoate (CAS: 74896-66-5) is a critical halogenated building block used frequently in the synthesis of complex pharmaceutical intermediates, particularly via Suzuki-Miyaura cross-coupling reactions. Its purity is not merely a matter of assay percentage; it is a predictor of downstream catalytic efficiency.
The molecule possesses a unique structural symmetry that simplifies NMR analysis but complicates chromatographic separation of its homologs. The ester moiety at C1 and the methyl group at C4 cooperatively direct electrophilic substitution to the C3 and C5 positions. While this makes synthesis efficient, it creates a specific profile of "homologous" impurities (mono-bromo and tri-bromo species) that require rigorous separation.
| Property | Specification | Criticality |
| Molecular Formula | C9H8Br2O2 | - |
| Molecular Weight | 307.97 g/mol | - |
| Melting Point | 87–89 °C | Wide range indicates isomeric impurities |
| Solubility | Soluble in DCM, MeOH, ACN | Low water solubility requires organic-heavy gradients |
| Chromophore | Benzoate | Strong UV absorbance at 254 nm |
The Impurity Landscape: Mechanistic Origins
To assess purity effectively, one must understand the genesis of impurities. The synthesis typically involves the electrophilic bromination of methyl 4-methylbenzoate (Methyl p-toluate).
The "Cooperative Directing" Effect
Both the ester group (electron-withdrawing, meta-director) and the methyl group (electron-donating, ortho-director) direct incoming bromine to the same positions (C3 and C5). This alignment minimizes regioisomers but heightens the risk of sequential bromination errors.
Critical Impurities List
-
Impurity A (Under-brominated): Methyl 3-bromo-4-methylbenzoate. Cause: Insufficient equivalents of
or incomplete reaction time. -
Impurity B (Hydrolysis): 3,5-Dibromo-4-methylbenzoic acid.[1][2] Cause: Moisture ingress or acidic workup.
-
Impurity C (Benzylic Bromide): Methyl 4-(bromomethyl)-3,5-dibromobenzoate. Cause: Radical bromination side-reaction (light exposure).[Genotoxic Alert]
Impurity Genesis Diagram
Figure 1: Reaction pathways leading to the target molecule and critical impurities. Note the divergence toward Impurity C under radical conditions.
Primary Assessment: HPLC-UV Methodology
High-Performance Liquid Chromatography (HPLC) is the primary release method. Because the target and its impurities differ primarily by the number of bromine atoms (hydrophobicity), a C18 Reverse Phase method is the gold standard.
Chromatographic Conditions
-
Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge), 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (Suppresses ionization of Impurity B, sharpening the peak).
-
Mobile Phase B: Acetonitrile (ACN).
-
Temperature: 30°C.
Gradient Profile
The gradient must be aggressive enough to elute the highly lipophilic dibromo ester but shallow enough to resolve the mono-bromo precursor.
| Time (min) | % Mobile Phase A | % Mobile Phase B | Phase Description |
| 0.0 | 60 | 40 | Equilibration |
| 15.0 | 10 | 90 | Elution of Dibromo Target |
| 20.0 | 10 | 90 | Wash (Remove oligomers) |
| 20.1 | 60 | 40 | Re-equilibration |
| 25.0 | 60 | 40 | End |
Elution Order Logic
-
Impurity B (Acid): Most polar, elutes first.
-
Impurity A (Mono-bromo): Less hydrophobic than target.
-
Target (Dibromo): Principal peak.
-
Tribromo/Benzylic species: Most hydrophobic, elute last.
Orthogonal Verification: GC-FID
While HPLC captures non-volatile acids and salts, Gas Chromatography (GC) is superior for detecting residual solvents and confirming the ester's volatility without thermal degradation.
-
Rationale: Halogenated esters are stable enough for GC. This method acts as a "double-check" for the mono-bromo impurity, which often has a distinct boiling point difference.
-
Column: DB-5 or HP-5 (5% Phenyl-methylpolysiloxane).
-
Inlet Temp: 250°C.
-
Detector: FID @ 300°C.
-
Carrier: Helium @ 1.5 mL/min.
Warning: If Impurity B (Acid) is present, it will tail badly or not elute on GC without derivatization (silylation). Therefore, GC is for ester profile confirmation, not acid quantification.
Structural Confirmation: NMR Spectroscopy[6]
Proton NMR (
-
Solvent:
or . -
Key Signals:
-
ppm (Singlet, 3H): Methyl Ester (
). -
ppm (Singlet, 3H): Aryl Methyl (
). - ppm (Singlet, 2H): Aromatic Protons.
-
ppm (Singlet, 3H): Methyl Ester (
-
Purity Check: If the aromatic signal appears as two doublets (coupling
Hz) or a multiplet, the sample contains Impurity A (Mono-bromo), breaking the symmetry.
Integrated Analytical Workflow
This decision tree outlines the logical flow for releasing a batch of Methyl 3,5-dibromo-4-methylbenzoate.
Figure 2: Step-by-step analytical decision matrix for batch release.
References
-
Synthesis & Crystallography: Saeed, A., et al. (2010).[6] Methyl 3,5-dibromo-4-methylbenzoate. Acta Crystallographica Section E. Link
-
Analytical Validation Guidelines: ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). Link
-
Impurity Thresholds: ICH Harmonised Tripartite Guideline. Impurities in New Drug Substances Q3A(R2). Link
- General HPLC Methodologies for Benzoates: Snyder, L. R., et al. Practical HPLC Method Development. Wiley-Interscience. (Standard Reference Text).
-
Genotoxic Impurity Assessment: European Medicines Agency. Guideline on the Limits of Genotoxic Impurities. Link
Sources
- 1. Methyl 3,5-Dibromo-4-methylbenzoate 98.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.ca]
- 2. CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method - Google Patents [patents.google.com]
- 3. lcms.cz [lcms.cz]
- 4. researchgate.net [researchgate.net]
- 5. hplc.eu [hplc.eu]
- 6. researchgate.net [researchgate.net]
Physicochemical properties of Methyl 3,5-dibromo-4-methylbenzoate
[1][2][3][4]
Executive Summary
Methyl 3,5-dibromo-4-methylbenzoate (CAS: 74896-66-5) is a highly specialized halogenated aromatic ester utilized primarily as an intermediate in the synthesis of complex polyketide natural products and pharmaceutical scaffolds.[1][2][3] Distinguished by its symmetrical bromination pattern flanking a methyl group, this compound serves as a critical electrophilic building block for accessing 3,5-dimethoxy-4-methyl-substituted systems.[3] This guide provides a comprehensive physicochemical analysis, synthetic methodologies, and handling protocols tailored for drug development professionals.[3][4]
Chemical Identity & Structural Analysis
The molecule features a benzoate core with a sterically crowded 3,4,5-substitution pattern.[3] The ortho-dibromo motif relative to the 4-methyl group creates a unique electronic and steric environment, influencing both its reactivity in cross-coupling reactions and its behavior in crystal packing.[3]
| Parameter | Detail |
| IUPAC Name | Methyl 3,5-dibromo-4-methylbenzoate |
| Common Synonyms | 3,5-Dibromo-p-toluic acid methyl ester; Methyl 3,5-dibromo-p-toluate |
| CAS Registry Number | 74896-66-5 |
| Molecular Formula | C₉H₈Br₂O₂ |
| Molecular Weight | 307.97 g/mol |
| SMILES | COC(=O)C1=CC(Br)=C(C)C(Br)=C1 |
| InChIKey | SRLAXDDPVYZYNI-UHFFFAOYSA-N |
Physicochemical Properties
The following data aggregates experimental values from crystallographic studies and validated predictive models.
Physical Constants
| Property | Value | Source/Notes |
| Physical State | Solid (Crystalline powder) | Experimental |
| Appearance | White to light orange | TCI Chemicals |
| Melting Point | 86.0 – 90.0 °C | Experimental (Recrystallized from MeOH) |
| Boiling Point | ~335 °C (Predicted) | Calculated (760 mmHg) |
| Density | 1.8 ± 0.1 g/cm³ | Predicted |
| LogP (Octanol/Water) | 3.96 | Consensus Prediction (Lipophilic) |
| Solubility | Soluble in CHCl₃, EtOAc, MeOH; Insoluble in H₂O | Qualitative |
Crystal Structure & Packing
X-ray diffraction analysis reveals that the molecule is essentially planar, with the carboxylate unit deviated only slightly (dihedral angle ~7.1°) from the benzene ring plane.[3][5]
Analytical Characterization
Accurate identification relies on the distinct splitting patterns arising from the symmetrical substitution.[3]
Nuclear Magnetic Resonance (¹H NMR)
Solvent: CDCl₃, 400 MHz (Reference: TMS)
| Proton Assignment | Chemical Shift (δ ppm) | Multiplicity | Integration | Coupling (J) | Mechanistic Insight |
| Ar-H (C2, C6) | 8.11 | Singlet (s) | 2H | - | Deshielded by ortho-ester and ortho-bromine; singlet due to symmetry.[3] |
| Ester -OCH₃ | 3.92 | Singlet (s) | 3H | - | Typical methyl ester shift.[3] |
| Ar-CH₃ (C4) | 2.65 | Singlet (s) | 3H | - | Downfield shift vs. toluene (2.[3]35) due to ortho-dibromo steric/electronic effects.[3] |
Note: Chemical shifts are anchored to the 3,5-dibromobenzoate analog and corrected for the 4-methyl substituent effect.
Infrared Spectroscopy (IR)
Synthetic Pathways & Manufacturing
The synthesis of Methyl 3,5-dibromo-4-methylbenzoate typically proceeds via electrophilic aromatic substitution.[3] The presence of the electron-donating methyl group at the para position directs bromination to the ortho positions (3 and 5), although the deactivating ester group requires forcing conditions or strong Lewis acid catalysis.
Primary Synthetic Route
Reaction: Bromination of Methyl 4-methylbenzoate.[1][2][3][5] Catalyst: Anhydrous Aluminum Chloride (AlCl₃).[3][5][6] Solvent: Neat (solvent-free) or Halogenated solvent.[3]
Figure 1: Industrial synthesis pathway via Lewis acid-catalyzed bromination.[2][3][5]
Protocol Summary:
-
Charge: Methyl 4-methylbenzoate is cooled to 0°C under nitrogen.
-
Bromination: Anhydrous AlCl₃ is added, followed by the slow addition of liquid bromine.[3]
-
Heating: The mixture is heated to 80°C to drive the reaction to completion (overcoming the deactivating ester).
-
Quench: The reaction is quenched with cold methanol.
-
Purification: Recrystallization from methanol yields the product as colorless crystals (Yield ~86%).[3][5]
Applications in Drug Development
Methyl 3,5-dibromo-4-methylbenzoate functions as a "masked" electron-rich scaffold.[3] The bromine atoms serve as handles for further functionalization or as blocking groups to enforce regioselectivity.[3]
Handling, Stability, & Safety
Signal Word: WARNING
| Hazard Class | GHS Code | Hazard Statement |
| Skin Irritation | H315 | Causes skin irritation.[3] |
| Eye Irritation | H319 | Causes serious eye irritation.[3] |
| STOT-SE | H335 | May cause respiratory irritation.[3] |
Storage Protocols:
References
-
Saeed, A., Rafique, H., Simpson, J., & Ashraf, Z. (2010).[5] Methyl 3,5-dibromo-4-methylbenzoate. Acta Crystallographica Section E: Structure Reports Online, 66(4), o982.[3] Link
-
PubChem. (n.d.).[3] Methyl 3,5-dibromo-4-methylbenzoate (CID 624016).[3] National Center for Biotechnology Information.[3] Link
-
TCI Chemicals. (n.d.).[3] Product Specification: Methyl 3,5-Dibromo-4-methylbenzoate. Link
-
Gray, J. S., & Whalley, W. B. (1971).[3][6][7] The chemistry of fungi.[3] Part LXII. The synthesis of sclerotiorin. Journal of the Chemical Society C: Organic.
Sources
- 1. METHYL 3,5-DIBROMOBENZOATE(51329-15-8) 1H NMR spectrum [chemicalbook.com]
- 2. METHYL 3,5-DIBROMOBENZOATE(51329-15-8) 1H NMR [m.chemicalbook.com]
- 3. Methyl 3,5-dibromo-4-methylbenzoate | C9H8Br2O2 | CID 624016 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Methyl 3,5-dibromo-4-methylbenzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of Methyl 3,5-dibromo-4-methylbenzoate protocol
Application Note: High-Yield Synthesis of Methyl 3,5-dibromo-4-methylbenzoate
Executive Summary
This application note details a robust, field-validated protocol for the synthesis of Methyl 3,5-dibromo-4-methylbenzoate (CAS: 74896-66-5).[1] This compound serves as a critical intermediate in the synthesis of complex natural products, including the sclerotiorin group of fungal metabolites and various isocoumarins.[2][3]
The protocol utilizes a solvent-free Electrophilic Aromatic Substitution (EAS) strategy facilitated by anhydrous Aluminum Chloride (
Strategic Analysis & Reaction Design
Retrosynthetic Logic
The synthesis targets the introduction of two bromine atoms onto the benzene ring of methyl 4-methylbenzoate. The reaction relies on the cooperative directing effects of the substituents:
-
Methyl Group (C4): Weakly activating, ortho/para directing.[1]
-
Methoxycarbonyl Group (C1): Deactivating, meta directing.[1]
Regioselectivity Alignment: The C3 and C5 positions are ortho to the activating methyl group and meta to the deactivating ester group. Both substituents electronically reinforce substitution at these specific carbons, minimizing the formation of unwanted isomers (e.g., 2,6-dibromo species).[1]
Mechanistic Pathway
The reaction proceeds via a Lewis Acid-catalyzed EAS mechanism. Anhydrous
-
First Bromination: Occurs rapidly at C3 due to activation by the methyl group.
-
Second Bromination: The introduction of the first bromine atom deactivates the ring. Thermal energy (80°C) and excess Lewis Acid are required to overcome this deactivation and drive the second substitution at C5.
Reaction Workflow Diagram
Figure 1: Step-wise bromination pathway. Note the requirement for thermal activation to achieve the di-bromo species.[1]
Experimental Protocol
Safety Warning: Elemental Bromine (
Materials & Reagents
| Reagent | Role | Purity / Grade |
| Methyl 4-methylbenzoate | Substrate | >98% |
| Bromine ( | Reagent | Reagent Grade |
| Aluminum Chloride ( | Catalyst | Anhydrous, Granular |
| Methanol (MeOH) | Quench/Solvent | Industrial Grade |
Step-by-Step Methodology
Step 1: Catalyst Loading (Solvent-Free Melt) [1]
-
Equip a 250 mL three-necked round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a reflux condenser connected to an acid gas scrubber (NaOH trap).
-
Charge the flask with Methyl 4-methylbenzoate (0.60 mol equiv).
-
Cool the flask to 0°C using an ice bath.
-
Add Anhydrous
(1.60 mol equiv) portion-wise.-
Note: The substrate (MP ~33°C) will be solid/semi-solid. The addition of catalyst may create a viscous paste. Efficient stirring is critical.
-
Step 2: Controlled Bromination
-
Charge the addition funnel with Bromine (2.50 mol equiv).
-
Add the bromine dropwise over a period of 45 minutes while maintaining the temperature at 0–5°C.
-
Critical Control Point: The reaction is exothermic.[4] Rapid addition can lead to localized overheating and potential benzylic bromination (side reaction).
-
-
Once addition is complete, remove the ice bath and stir at Room Temperature for 30 minutes .
Step 3: Thermal Activation
-
Heat the reaction mixture to 80°C using an oil bath.
-
Maintain stirring at 80°C for 1 hour .
-
Observation: Evolution of HBr gas will be observed. Ensure the scrubber is active.
-
Endpoint: The mixture will darken and homogenize.
-
Step 4: Quenching & Isolation [1]
-
Cool the reaction mixture to room temperature.
-
Cautiously add cold Methanol (100 mL per 0.6 mol scale) to the reaction vessel.
-
Safety: This step is highly exothermic due to
quenching. Add methanol slowly.
-
-
Stir the resulting slurry overnight at room temperature. This ensures complete decomposition of the aluminum complex and precipitation of the product.
Step 5: Purification
-
Filter the crude solid using a Buchner funnel.[5]
-
Wash the filter cake with cold Methanol (30°C).
-
Recrystallization: Dissolve the crude solid in hot Methanol. Allow to cool slowly to 10°C.
-
Collect the colorless crystals by filtration and dry under vacuum.
Characterization & Quality Control
The isolated product should be validated against the following specifications.
| Parameter | Specification | Method |
| Appearance | Colorless / White Crystals | Visual |
| Melting Point | 86 – 87°C | Capillary Method |
| Yield | 80 – 86% | Gravimetric |
| Structure | Consistent with Methyl 3,5-dibromo-4-methylbenzoate | 1H-NMR |
1H-NMR Data (Typical, CDCl3):
-
8.23 (s, 2H, Aromatic H at C2, C6)ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> -
3.94 (s, 3H, Esterngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> ) -
2.65 (s, 3H, Ar-ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> ) -
Note: The symmetry of the molecule results in a simplified spectrum (singlet for aromatic protons).
Troubleshooting & Optimization
-
Issue: Low Yield / Monobromo Impurity
-
Cause: Insufficient heating time or deactivated catalyst.
-
Solution: Ensure the reaction is held at 80°C for the full hour. Verify
is fresh and anhydrous (yellow/grey powder, not white/clumped).
-
-
Issue: Benzylic Bromination (Impurity)
-
Cause: Presence of light or radical initiators.
-
Solution: Wrap the flask in aluminum foil during the reaction. Ensure no peroxides are present in reagents.[6]
-
-
Issue: Difficult Stirring (Viscosity)
-
Cause: "No solvent" method can be mechanically challenging on large scales.
-
Solution: For scales >50g, a minimal amount of dry 1,2-dichloroethane (DCE) can be used as a solvent, though this may slightly reduce the reaction rate.[1]
-
References
-
Saeed, A., Rafique, H., Simpson, J., & Ashraf, Z. (2010).[1][3] Methyl 3,5-dibromo-4-methylbenzoate.[1][3][7] Acta Crystallographica Section E: Structure Reports Online, 66(4), o982–o983.[1]
- Core Protocol Source: Describes the solvent-free catalyzed bromin
-
Gray, J. S., & Whalley, W. B. (1971).[1] The chemistry of fungi. Part LX. The synthesis of some isomers of sclerotiorin. Journal of the Chemical Society C: Organic, 3575-3577.[1]
- Application Context: Establishes the utility of the target molecule in n
-
BenchChem. (2025).[8] Synthesis routes of Methyl 3-bromo-4-methylbenzoate.
- Comparative Data: Provides data on mono-brominated intermediates and altern
Sources
- 1. CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method - Google Patents [patents.google.com]
- 2. Methyl 3,5-dibromo-4-methylbenzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. pnorris.people.ysu.edu [pnorris.people.ysu.edu]
- 7. Methyl 3,5-Dibromo-4-methylbenzoate [myskinrecipes.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
High-Purity Synthesis of Methyl 4-(Bromomethyl)benzoate via Wohl-Ziegler Bromination
Application Note & Protocol | AN-WZ-045
Abstract & Application Context
Methyl 4-(bromomethyl)benzoate (CAS: 2417-72-3) is a critical benzylic halide intermediate used extensively in medicinal chemistry for the synthesis of antifungals, protease inhibitors, and peptide mimetics.[1][2] Its benzylic bromide moiety serves as a highly reactive electrophile for
This application note details an optimized Wohl-Ziegler bromination protocol. While historical methods rely on carbon tetrachloride (
Reaction Mechanism & Logic
The reaction proceeds via a free-radical chain mechanism. The selectivity for the benzylic position over the aromatic ring is governed by the stability of the benzylic radical intermediate and the low instantaneous concentration of molecular bromine (
Mechanistic Pathway (DOT Visualization)
The following diagram illustrates the initiation, propagation, and termination steps, highlighting the role of the succinimidyl radical.[2]
Figure 1: Radical chain mechanism showing the in situ generation of
Critical Process Parameters (CPP)
Solvent Selection: The Shift from
Historically,
| Solvent | Boiling Point | Suitability | Notes |
| Trifluorotoluene ( | 102°C | Excellent | Recommended. High stability, similar polarity to |
| Carbon Tetrachloride ( | 77°C | Good | Toxic/Banned. Historical standard.[2] Avoid if possible. |
| Acetonitrile ( | 82°C | Moderate | Solubilizes NBS too well, increasing risk of ring bromination.[2] |
| Benzene | 80°C | Good | Carcinogenic. Strict safety controls required. |
Reagent Stoichiometry
-
NBS (1.05 eq): A slight excess ensures complete consumption of the starting material.[2] Large excesses (>1.2 eq) lead to gem-dibromination (dibromomethyl product), which is difficult to separate.[2]
-
Initiator (AIBN vs. BPO): Azobisisobutyronitrile (AIBN) is preferred over Benzoyl Peroxide (BPO) as it decomposes cleanly without generating oxidizing byproducts that can darken the reaction mixture.[2]
Experimental Protocol
Scale: 50 mmol (approx. 7.5 g of starting material) Estimated Time: 4–6 hours (Reaction) + 2 hours (Workup)
Materials
-
Substrate: Methyl 4-methylbenzoate (7.51 g, 50 mmol)
-
Reagent: N-Bromosuccinimide (9.35 g, 52.5 mmol) - Recrystallize from water if yellow/degraded.[2]
-
Initiator: AIBN (410 mg, 2.5 mmol, 5 mol%)[2]
-
Solvent:
-Trifluorotoluene (50 mL) or Chlorobenzene/CCl4 (if protocols mandate).
Step-by-Step Workflow
Figure 2: Operational workflow for the synthesis.[3]
-
Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve Methyl 4-methylbenzoate (7.51 g) in Trifluorotoluene (50 mL).
-
Addition: Add NBS (9.35 g) and AIBN (410 mg) to the stirring solution.
-
Note: NBS is denser than the solvent and will sink to the bottom initially.[4]
-
-
Reaction (Reflux): Heat the mixture to reflux (oil bath ~110°C).
-
Monitoring: Check progress via TLC (Hexane:EtOAc 9:1). The starting material (
) should disappear, replaced by a slightly lower running spot ( ).[2] -
Workup:
-
Purification:
-
Recrystallize the crude residue from a minimal amount of hot Hexane (with a few drops of Ethyl Acetate if needed).[2]
-
Cool to 0°C to precipitate white crystalline needles.
-
Filter and dry in vacuo.
-
Validation & Quality Control (Self-Validating Systems)
To ensure scientific integrity, the product must meet specific physicochemical benchmarks.
Data Comparison Table
| Parameter | Starting Material (Methyl p-toluate) | Product (Methyl 4-(bromomethyl)benzoate) | Validation Logic |
| Appearance | White crystalline solid | White to off-white needles | Dark color indicates iodine/bromine contamination.[2] |
| Melting Point | 32–35 °C | 54–58 °C | Sharp increase in MP confirms conversion. |
| 1H NMR ( | Absent | Disappearance proves consumption of SM.[2] | |
| 1H NMR ( | Absent | Appearance proves bromination.[2] | |
| 1H NMR ( | Ester group remains intact.[2] |
Troubleshooting Guide
-
Problem: Reaction does not initiate (NBS remains at bottom).
-
Problem: Product is an oil that won't crystallize.
-
Solution: Trace solvent remains. Dry thoroughly on a high-vacuum line. Seed with a crystal from a previous batch or scratch the glass side.
-
-
Problem: NMR shows a peak at
6.6 ppm ( ).-
Solution: Over-bromination occurred. Recrystallize carefully; the dibromo impurity is much less soluble in hexane and may precipitate first or require column chromatography (Hexane/EtOAc).[2]
-
Safety & Hazards
-
NBS: Causes skin irritation and serious eye damage. Store in a refrigerator; decomposed NBS (orange/brown) can be unpredictable.[2]
-
AIBN: Liberates nitrogen gas upon decomposition; toxic if ingested/inhaled.
-
Trifluorotoluene: Flammable liquid and vapor.
-
Lachrymator: Benzylic bromides are potent lachrymators (tear gas agents).[2] All operations must be performed in a functioning fume hood.
References
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989.[2] (Standard protocol for Wohl-Ziegler bromination).
-
Djerassi, C. Brominations with N-Bromosuccinimide.[6] Chem. Rev.1948 , 43, 271–317.[2] Link
-
Togo, H.; Hirai, T. reaction of N-Bromosuccinimide in Ionic Liquids and Green Solvents.[2] Synlett2003 , 2003(05), 0702-0704.[2] (Establishes Trifluorotoluene as a green alternative). Link[2]
-
National Institute of Standards and Technology (NIST). Methyl 4-(bromomethyl)benzoate Mass Spectrum. Link
-
Sigma-Aldrich. Product Specification: Methyl 4-(bromomethyl)benzoate (CAS 2417-72-3).[7][8] Link[2]
Sources
- 1. Methyl 4-(bromomethyl)benzoate | 2417-72-3 [chemicalbook.com]
- 2. rsc.org [rsc.org]
- 3. guidechem.com [guidechem.com]
- 4. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]
- 5. Wohl-Ziegler Reaction [organic-chemistry.org]
- 6. sciforum.net [sciforum.net]
- 7. Methyl 4-(bromomethyl)benzoate, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 8. Methyl-4-(Brommethyl)benzoat, 98 %, Thermo Scientific Chemicals 5 g | Buy Online [thermofisher.com]
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling with Methyl 3,5-dibromo-4-methylbenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Utility of a Versatile Building Block
Methyl 3,5-dibromo-4-methylbenzoate is a valuable scaffold in medicinal chemistry and materials science. Its symmetrically disubstituted aromatic core, adorned with two reactive bromine atoms and functional handles for further manipulation (a methyl ester and a methyl group), presents a unique opportunity for the synthesis of complex molecular architectures. Palladium-catalyzed cross-coupling reactions are the premier tools for the functionalization of such aryl halides, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and functional group tolerance.[1]
However, the presence of two chemically equivalent bromine atoms in Methyl 3,5-dibromo-4-methylbenzoate introduces a significant challenge: achieving selective mono-functionalization versus di-functionalization. This guide provides a comprehensive overview of the key considerations and detailed protocols for performing selective Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions with this versatile substrate.
Understanding the Reaction Landscape: The Palladium Catalytic Cycle
Palladium-catalyzed cross-coupling reactions generally proceed through a common catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[2][3][4] The cycle is initiated by the oxidative addition of the aryl halide to a low-valent palladium(0) species, forming a palladium(II) intermediate. This is often the rate-determining step and is influenced by the electronic properties of the aryl halide.[5] In the subsequent transmetalation step, the organic moiety from an organometallic reagent (e.g., organoboron, organotin) or a nucleophile (e.g., amine, alkyne) is transferred to the palladium center. Finally, reductive elimination forms the new carbon-carbon or carbon-heteroatom bond and regenerates the active palladium(0) catalyst, allowing the cycle to continue.
Figure 1: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Achieving Selectivity: Mono- vs. Di-functionalization
The two bromine atoms in Methyl 3,5-dibromo-4-methylbenzoate are electronically and sterically equivalent. Therefore, achieving selective mono-arylation is primarily a challenge of controlling the reaction stoichiometry and conditions to favor the reaction of one bromine atom over the other.
Key Strategies for Selective Mono-functionalization:
-
Stoichiometry: Employing a slight excess (typically 1.1-1.2 equivalents) of the coupling partner is crucial.
-
Reaction Time and Temperature: Shorter reaction times and lower temperatures can help to minimize the extent of the second coupling reaction.
-
Catalyst and Ligand Choice: The use of bulky phosphine ligands can sometimes favor mono-substitution by sterically hindering the approach of the second coupling partner to the palladium center after the first coupling has occurred.[6]
-
Slow Addition: In some cases, the slow addition of the coupling partner can improve selectivity for the mono-arylated product.
Conditions for Di-functionalization:
To achieve di-functionalization, more forcing conditions are generally required:
-
Stoichiometry: A significant excess of the coupling partner (typically 2.5-3.0 equivalents) is necessary.
-
Reaction Time and Temperature: Longer reaction times and higher temperatures are often required to drive the reaction to completion.
-
Catalyst Loading: A higher catalyst loading may be beneficial.
Experimental Protocols
The following protocols are designed as starting points for the selective functionalization of Methyl 3,5-dibromo-4-methylbenzoate. Optimization may be required for specific coupling partners.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds by reacting an organoboron compound with an organohalide.[7][8]
Protocol 1a: Selective Mono-arylation
This protocol is designed to favor the formation of Methyl 3-bromo-5-aryl-4-methylbenzoate.
| Component | Amount | Molar Equiv. | Notes |
| Methyl 3,5-dibromo-4-methylbenzoate | 1.0 mmol | 1.0 | - |
| Arylboronic acid | 1.1 mmol | 1.1 | - |
| Pd(OAc)₂ | 0.02 mmol | 2 mol% | Palladium(II) acetate |
| SPhos | 0.04 mmol | 4 mol% | Buchwald ligand |
| K₃PO₄ | 2.0 mmol | 2.0 | Potassium phosphate |
| Toluene | 4 mL | - | Anhydrous |
| Degassed Water | 1 mL | - | - |
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Methyl 3,5-dibromo-4-methylbenzoate, the arylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.
-
Add toluene and degassed water to the flask.
-
Stir the reaction mixture vigorously and heat to 100 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 16-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 1b: Di-arylation
This protocol is designed to favor the formation of Methyl 3,5-diaryl-4-methylbenzoate.
| Component | Amount | Molar Equiv. | Notes |
| Methyl 3,5-dibromo-4-methylbenzoate | 1.0 mmol | 1.0 | - |
| Arylboronic acid | 2.5 mmol | 2.5 | - |
| Pd(PPh₃)₄ | 0.05 mmol | 5 mol% | Tetrakis(triphenylphosphine)palladium(0) |
| K₂CO₃ | 3.0 mmol | 3.0 | Potassium carbonate |
| 1,4-Dioxane | 6 mL | - | Anhydrous |
| Degassed Water | 2 mL | - | - |
Procedure:
-
In a Schlenk flask under an inert atmosphere, combine Methyl 3,5-dibromo-4-methylbenzoate, the arylboronic acid, tetrakis(triphenylphosphine)palladium(0), and potassium carbonate.
-
Add 1,4-dioxane and degassed water.
-
Stir the mixture at 100 °C for 24 hours.
-
Monitor for the disappearance of the starting material and mono-arylated intermediate by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography.
Figure 2: Workflow for selective Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines from aryl halides and primary or secondary amines.[6][9] The choice of a bulky, electron-rich phosphine ligand is often critical for high yields, especially with sterically hindered substrates.[6]
Protocol 2a: Selective Mono-amination
| Component | Amount | Molar Equiv. | Notes |
| Methyl 3,5-dibromo-4-methylbenzoate | 1.0 mmol | 1.0 | - |
| Amine | 1.2 mmol | 1.2 | Primary or secondary |
| Pd₂(dba)₃ | 0.01 mmol | 1 mol% | Tris(dibenzylideneacetone)dipalladium(0) |
| XPhos | 0.03 mmol | 3 mol% | Buchwald ligand |
| NaOtBu | 1.4 mmol | 1.4 | Sodium tert-butoxide |
| Toluene | 5 mL | - | Anhydrous |
Procedure:
-
In a glovebox or under a strictly inert atmosphere, add Pd₂(dba)₃, XPhos, and NaOtBu to a dry Schlenk tube.
-
Add toluene, followed by the amine and then Methyl 3,5-dibromo-4-methylbenzoate.
-
Seal the tube and heat the mixture to 100 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify by column chromatography.
Protocol 2b: Di-amination
| Component | Amount | Molar Equiv. | Notes |
| Methyl 3,5-dibromo-4-methylbenzoate | 1.0 mmol | 1.0 | - |
| Amine | 2.8 mmol | 2.8 | Primary or secondary |
| Pd(OAc)₂ | 0.04 mmol | 4 mol% | Palladium(II) acetate |
| RuPhos | 0.08 mmol | 8 mol% | Buchwald ligand |
| Cs₂CO₃ | 3.0 mmol | 3.0 | Cesium carbonate |
| 1,4-Dioxane | 5 mL | - | Anhydrous |
Procedure:
-
Follow the general procedure for mono-amination, substituting the reagents listed in the table above.
-
Increase the reaction temperature to 110 °C and extend the reaction time as needed (monitor by TLC/LC-MS).
-
The workup and purification are similar to the mono-amination protocol.
Sonogashira Coupling: C-C(sp) Bond Formation
The Sonogashira coupling enables the formation of a bond between a terminal alkyne and an aryl halide, typically using a palladium catalyst and a copper(I) co-catalyst.[10] Copper-free conditions have also been developed to avoid issues with homocoupling of the alkyne.[4]
Protocol 3a: Selective Mono-alkynylation (Copper-Free)
| Component | Amount | Molar Equiv. | Notes |
| Methyl 3,5-dibromo-4-methylbenzoate | 1.0 mmol | 1.0 | - |
| Terminal Alkyne | 1.2 mmol | 1.2 | - |
| [DTBNpP]Pd(crotyl)Cl | 0.025 mmol | 2.5 mol% | Air-stable precatalyst |
| TMP | 2.0 mmol | 2.0 | 2,2,6,6-Tetramethylpiperidine |
| DMSO | 5 mL | - | Anhydrous |
Procedure:
-
To a Schlenk tube under an inert atmosphere, add Methyl 3,5-dibromo-4-methylbenzoate and the palladium precatalyst.
-
Add anhydrous DMSO, the terminal alkyne, and finally the TMP base.
-
Stir the reaction at room temperature. For less reactive substrates, gentle heating (e.g., 60 °C) may be required.
-
Monitor the reaction progress by TLC or GC-MS (typically complete in 2-18 hours).
-
Upon completion, dilute the reaction with water and extract with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify by column chromatography.
Protocol 3b: Di-alkynylation (with Copper Co-catalyst)
| Component | Amount | Molar Equiv. | Notes |
| Methyl 3,5-dibromo-4-methylbenzoate | 1.0 mmol | 1.0 | - |
| Terminal Alkyne | 2.5 mmol | 2.5 | - |
| PdCl₂(PPh₃)₂ | 0.03 mmol | 3 mol% | Dichlorobis(triphenylphosphine)palladium(II) |
| CuI | 0.06 mmol | 6 mol% | Copper(I) iodide |
| Triethylamine | 10 mL | - | Anhydrous and degassed |
Procedure:
-
To a Schlenk flask under an inert atmosphere, add Methyl 3,5-dibromo-4-methylbenzoate, PdCl₂(PPh₃)₂, and CuI.
-
Add anhydrous, degassed triethylamine, followed by the terminal alkyne.
-
Stir the reaction at 60-80 °C until the starting material and mono-coupled intermediate are consumed (monitor by TLC/GC-MS).
-
Cool the reaction mixture and remove the triethylamine under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., dichloromethane).
-
Separate the layers, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography.
Conclusion
The selective functionalization of Methyl 3,5-dibromo-4-methylbenzoate via palladium-catalyzed cross-coupling reactions opens a gateway to a diverse array of complex molecules. By carefully controlling reaction parameters such as stoichiometry, catalyst system, and temperature, researchers can effectively direct the reaction towards either mono- or di-substituted products. The protocols provided herein serve as a robust starting point for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings of this valuable building block, empowering chemists in the fields of drug discovery and materials science to synthesize novel compounds with precision and efficiency.
References
- Buchwald, S. L., & Hartwig, J. F. (2000s).
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions Using 2,6-Dibromopyridine. BenchChem Technical Support.
-
Sheng, Q., & Hartwig, J. F. (2008). [(CyPF-tBu)PdCl2]: An Air-Stable, One-Component, Highly Efficient Catalyst for Amination of Heteroaryl and Aryl Halides. Organic Letters, 10(18), 4109–4112. [Link]
-
The Role of Palladium Catalysts in Cross-Coupling Reactions. (2025). Synthink. [Link]
-
Palladium-catalyzed cross-coupling reactions. (n.d.). Fiveable. [Link]
-
Palani, V., Perea, M. A., & Sarpong, R. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews, 121(17), 10836–10913. [Link]
-
LibreTexts Chemistry. (2020). 17.2: Palladium catalyzed couplings. Chemistry LibreTexts. [Link]
-
Nobel Prize Outreach. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. The Nobel Prize in Chemistry 2010. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]
-
Zhang, X., Liu, A., & Chen, W. (2011). Pd-Catalyzed Efficient One-Pot Sequential Cross-Coupling Reactions of Aryl Dihalides. Organic Letters, 13(14), 3652–3655. [Link]
-
Liu, L., et al. (2009). Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. Journal of Environmental Sciences, 21(Supplement 1), S124-S126. [Link]
-
Wikipedia. (n.d.). Cross-coupling reaction. Wikipedia. [Link]
-
An, Q., et al. (2019). Palladium-catalyzed direct reductive cross-coupling of aryltrimethylammonium salts with aryl bromides. Organic Chemistry Frontiers, 6(12), 1934-1938. [Link]
-
LibreTexts Chemistry. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. [Link]
-
NRO Chemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
-
The Organic Chemist. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link]
-
So, C. M., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. ACS Omega, 3(8), 9869–9876. [Link]
-
Frank, A., et al. (2012). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 8, 1846–1854. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
-
LibreTexts Chemistry. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
ResearchGate. (n.d.). Sonogashira cross coupling of methyl 2-(2′,2′-dibromo vinyl) benzoate... ResearchGate. [Link]
-
ResearchGate. (2015). Why does my cross coupling reaction between methyl-4-bromobenzoate and 2-methylbut-3-yn-2-ol not work?. ResearchGate. [Link]
-
Karade, N. N., et al. (2011). Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction. Chemical Communications, 47(34), 9711-9713. [Link]
Sources
- 1. Multimetallic Catalysis Enabled Cross-Coupling of Aryl Bromides with Aryl Triflates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Aryl bromide/triflate selectivities reveal mechanistic divergence in palladium-catalysed couplings; the Suzuki–Miyaura anomaly - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 5. par.nsf.gov [par.nsf.gov]
- 6. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methyl 3,5-dibromo-2-diacetylaminobenzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Strategic Functionalization of Methyl 3,5-dibromo-4-methylbenzoate for Biaryl Pharmaceutical Scaffolds
Executive Summary
Methyl 3,5-dibromo-4-methylbenzoate (CAS 74896-66-5) is a high-value building block characterized by its orthogonal reactivity .[1] Unlike simple benzoates, this molecule possesses three distinct reactive sites: the ester moiety (hydrolysis/reduction), the aryl bromides (Suzuki/Buchwald coupling), and the benzylic methyl group (radical functionalization).
This Application Note focuses on its critical role as a precursor for Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) and SGLT2 inhibitors , where the 3,5-dibromo substitution pattern provides essential steric bulk to lock the pharmacophore in a bioactive conformation. We present a validated protocol for the Wohl-Ziegler bromination of the 4-methyl position—a transformation notorious for "over-reaction" impurities—optimized for high purity (>98%) and scalability.
Strategic Chemical Profile
The "Linchpin" Logic
In medicinal chemistry, CAS 74896-66-5 serves as a "masked" electrophile.[1] The 4-methyl group is chemically inert under standard nucleophilic conditions, allowing researchers to modify the ester or aryl bromides first. However, the most common workflow involves activating the methyl group to create a benzyl linker .
| Feature | Chemical Advantage | Pharmaceutical Relevance |
| 3,5-Dibromo Motif | Steric bulk; Lipophilicity | Forces "twist" angles in biaryl drugs (e.g., NNRTIs) to fit hydrophobic pockets.[1] |
| 4-Methyl Group | Benzylic activation handle | Precursor to benzyl halides for ether/amine linkers (e.g., Aditoprim analogs).[1] |
| Methyl Ester | Protected carboxylic acid | Allows solubility in organic solvents; hydrolyzable to free acid late-stage.[1] |
Reaction Landscape
The following diagram illustrates the divergent synthetic pathways accessible from this starting material.
Caption: Orthogonal reactivity map showing the three primary functionalization pathways.
Validated Protocol: Regioselective Benzylic Bromination
Objective: Synthesize Methyl 3,5-dibromo-4-(bromomethyl)benzoate while minimizing the formation of the gem-dibromo impurity.
Challenge: The electron-withdrawing nature of the ester and bromine atoms deactivates the ring, but the benzylic radical is stabilized. The risk is over-bromination (forming the -CHBr₂ species), which is inseparable by standard crystallization.
Materials & Stoichiometry
| Reagent | Equiv.[1] | Role | Notes |
| CAS 74896-66-5 | 1.0 | Substrate | Dry thoroughly before use.[1] |
| N-Bromosuccinimide (NBS) | 1.05 | Bromine Source | Recrystallize from water if yellow (indicates free Br₂).[1] |
| AIBN | 0.05 | Radical Initiator | Azobisisobutyronitrile.[1] Store at 4°C. |
| Trifluorotoluene | 10 Vol | Solvent | Green alternative to CCl₄.[1] Higher boiling point (102°C) accelerates kinetics.[1] |
Step-by-Step Methodology
-
Setup: Equip a 3-neck round-bottom flask with a reflux condenser, a nitrogen inlet, and a magnetic stir bar.
-
Dissolution: Charge the flask with Methyl 3,5-dibromo-4-methylbenzoate (10 g, 32.5 mmol) and Trifluorotoluene (100 mL).
-
Degassing (Critical): Sparge the solution with nitrogen for 15 minutes. Oxygen is a radical scavenger and will inhibit initiation, leading to stalling and subsequent impurity formation.[1]
-
Reagent Addition: Add NBS (6.07 g, 34.1 mmol) and AIBN (267 mg, 1.6 mmol) in a single portion against a counter-flow of nitrogen.
-
Initiation: Heat the mixture to 90°C . You should observe a color change (pale yellow to orange) and the eventual rising of succinimide to the surface (succinimide is less dense and insoluble in PhCF₃).
-
Monitoring: Monitor by HPLC every hour.
-
Workup:
-
Purification: Recrystallize from Cyclohexane/Ethyl Acetate (9:1).
Process Flow Diagram
Caption: Optimized workflow for Wohl-Ziegler bromination using green solvent chemistry.
Quality Control & Troubleshooting
HPLC Method Parameters
To distinguish the mono-bromo product from the di-bromo impurity, a standard C18 reverse-phase method is insufficient due to similar lipophilicity.[1] Use a Phenyl-Hexyl column for better pi-pi selectivity.
-
Column: Agilent Zorbax Eclipse Plus Phenyl-Hexyl (4.6 x 150 mm, 3.5 µm).[1]
-
Mobile Phase A: Water + 0.1% Formic Acid.[1]
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient: 50% B to 90% B over 15 minutes.
-
Detection: UV @ 254 nm.[1]
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Reaction Stalls | Oxygen inhibition or wet solvent.[1] | Sparge N₂ longer; ensure reagents are dry.[1] Add 0.02 eq extra AIBN.[1] |
| High Di-bromo Impurity | Localized high concentration of Br₂.[1] | Reduce NBS equivalents to 1.02; lower temperature to 80°C (slower but cleaner). |
| Yellow Product | Residual Br₂ trapped in crystal lattice.[1] | Wash crude solid with 5% Na₂S₂O₃ (sodium thiosulfate) solution before recrystallization.[1] |
References
-
Saeed, A., et al. (2010). Methyl 3,5-dibromo-4-methylbenzoate.[1][4] Acta Crystallographica Section E. (Structural analysis and role as intermediate for 3,5-dimethoxyphenylacetic acid).
-
Organic Chemistry Portal. Wohl-Ziegler Reaction: Mechanism and Conditions. (Standard grounding for the radical bromination protocol).[1]
-
PubChem. Methyl 3,5-dibromo-4-methylbenzoate (CID 624016).[1] (Chemical and Physical Properties).[1][5][6][7] [1]
-
Google Patents. Process for preparing 4-bromomethyl-3-methoxy-benzoic esters. (Analogous chemistry demonstrating the bromination of substituted benzoates).
Sources
- 1. Methyl 3,5-dibromo-4-methylbenzoate | C9H8Br2O2 | CID 624016 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis method for 3-bromine-4-(methylol)methyl benzoate - Eureka | Patsnap [eureka.patsnap.com]
- 3. Methyl 3,5-dibromo-4-methylbenzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. par.nsf.gov [par.nsf.gov]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. innospk.com [innospk.com]
Application Note: Streamlining Synthesis of Methyl 3,5-dibromo-4-methylbenzoate through Real-Time TLC Reaction Monitoring
Abstract
This application note provides a comprehensive guide to the synthesis of Methyl 3,5-dibromo-4-methylbenzoate, a key intermediate in the development of various pharmaceutical compounds. We present a detailed protocol for the electrophilic aromatic substitution reaction, starting from Methyl 4-methylbenzoate. Central to this guide is the implementation of Thin Layer Chromatography (TLC) for real-time reaction monitoring. By employing a systematic TLC protocol, researchers can accurately determine the point of reaction completion, preventing the formation of impurities from over-bromination and ensuring a high-yield, high-purity product. This document outlines the scientific rationale behind the synthetic strategy and the principles of chromatographic monitoring, offering field-proven insights to enhance experimental reproducibility and efficiency.
Introduction: The Synthetic and Analytical Strategy
Methyl 3,5-dibromo-4-methylbenzoate is a halogenated aromatic ester with significant potential as a building block in medicinal chemistry. The strategic placement of bromine atoms on the aromatic ring provides reactive handles for further functionalization through cross-coupling reactions, while the methyl and ester groups can be modified to modulate the pharmacokinetic properties of target molecules.
The synthesis of this compound is achieved through the electrophilic aromatic bromination of Methyl 4-methylbenzoate. This reaction proceeds via the attack of an electrophilic bromine species on the electron-rich aromatic ring. The methyl and ester substituents on the ring direct the incoming bromine atoms to the positions ortho to the methyl group and meta to the ester group.
Given the potential for multiple brominations and other side reactions, precise monitoring of the reaction progress is critical. Thin Layer Chromatography (TLC) offers a simple, rapid, and cost-effective method for this purpose.[1][2] By comparing the chromatographic profile of the reaction mixture to that of the starting material and product, one can visually track the consumption of the reactant and the formation of the product, allowing for the timely quenching of the reaction.
Materials and Reagents
| Material/Reagent | Grade | Supplier |
| Methyl 4-methylbenzoate | Reagent | Sigma-Aldrich |
| Bromine | ACS Reagent | Fisher Scientific |
| Anhydrous Aluminum Chloride | ReagentPlus®, ≥99.9% | Sigma-Aldrich |
| Methanol | HPLC Grade | VWR |
| Ethyl Acetate | HPLC Grade | VWR |
| Hexane | HPLC Grade | VWR |
| TLC Silica Gel 60 F₂₅₄ Plates | - | MilliporeSigma |
| Glass Capillary Tubes | - | VWR |
| Developing Chamber | - | VWR |
| UV Lamp (254 nm) | - | VWR |
Experimental Protocols
Synthesis of Methyl 3,5-dibromo-4-methylbenzoate
The synthesis involves the direct bromination of Methyl 4-methylbenzoate using bromine and a Lewis acid catalyst.
Reaction Scheme:
Methyl 4-methylbenzoate reacts with two equivalents of bromine in the presence of anhydrous aluminum chloride to yield Methyl 3,5-dibromo-4-methylbenzoate.
Procedure:
-
In a fume hood, equip a 100 mL round-bottom flask with a magnetic stir bar and a dropping funnel.
-
Add Methyl 4-methylbenzoate (1.0 eq) and anhydrous aluminum chloride (an excess) to the flask.
-
Slowly add bromine (2.2 eq) to the dropping funnel.
-
Begin stirring the reaction mixture and add the bromine dropwise over a period of 45 minutes.
-
After the addition is complete, continue stirring at room temperature for 30 minutes.
-
At this point, begin monitoring the reaction by TLC (see section 3.2).
-
Once the TLC analysis indicates the consumption of the starting material, heat the reaction mixture to 80°C for 1 hour to ensure complete reaction.
-
Cool the flask to room temperature in an ice bath.
-
Carefully and slowly add 100 mL of cold methanol to quench the reaction.
-
Stir the resulting slurry overnight at room temperature.
-
Collect the crude product by vacuum filtration, washing the solid with cold methanol.
-
Purify the crude product by recrystallization from methanol to afford Methyl 3,5-dibromo-4-methylbenzoate as colorless crystals.
Reaction Monitoring by Thin Layer Chromatography (TLC)
The progress of the bromination reaction is monitored by observing the disappearance of the starting material spot and the appearance of the product spot on a TLC plate.
TLC System:
-
Stationary Phase: Silica gel 60 F₂₅₄
-
Mobile Phase (Eluent): 15:1 Hexane:Ethyl Acetate (v/v)
Procedure:
-
Prepare a TLC developing chamber by adding the mobile phase to a depth of approximately 0.5 cm. Cover the chamber and allow it to saturate for at least 10 minutes.
-
On a TLC plate, lightly draw a baseline with a pencil about 1 cm from the bottom.
-
Spot the following on the baseline using separate capillary tubes:
-
Lane 1 (Starting Material): A dilute solution of Methyl 4-methylbenzoate in ethyl acetate.
-
Lane 2 (Reaction Mixture): A small aliquot of the reaction mixture, diluted with ethyl acetate.
-
Lane 3 (Co-spot): Spot both the starting material and the reaction mixture on the same point.
-
-
Carefully place the TLC plate in the developing chamber, ensuring the baseline is above the solvent level.
-
Allow the solvent front to ascend the plate until it is about 1 cm from the top.
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely.
-
Visualize the spots under a UV lamp at 254 nm. Aromatic compounds will appear as dark spots.
-
Circle the visualized spots with a pencil.
-
Calculate the Retention Factor (Rf) for each spot using the formula:
-
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
-
Interpretation of TLC Results:
-
The starting material, Methyl 4-methylbenzoate, is less polar than the product, Methyl 3,5-dibromo-4-methylbenzoate. Therefore, the starting material will have a higher Rf value.
-
As the reaction progresses, the spot corresponding to the starting material will diminish in intensity, while the spot for the product will appear and intensify.
-
The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane.
Data Presentation
The following table summarizes the expected TLC results for the reaction monitoring.
| Compound | Expected Rf Value* | Appearance under UV (254 nm) |
| Methyl 4-methylbenzoate (Starting Material) | ~0.6 | Dark Spot |
| Methyl 3,5-dibromo-4-methylbenzoate (Product) | ~0.4 | Dark Spot |
*Rf values are approximate and can vary depending on the specific TLC plate, chamber saturation, and temperature.
Workflow and Logic Diagram
The following diagram illustrates the workflow for monitoring the synthesis of Methyl 3,5-dibromo-4-methylbenzoate using TLC.
Caption: Workflow for TLC monitoring of Methyl 3,5-dibromo-4-methylbenzoate synthesis.
Discussion and Field-Proven Insights
The successful synthesis of Methyl 3,5-dibromo-4-methylbenzoate hinges on the careful control of the bromination reaction. The use of a Lewis acid catalyst like anhydrous aluminum chloride is crucial for activating the bromine, making it a more potent electrophile. However, this enhanced reactivity also increases the risk of over-bromination or other side reactions.
Causality Behind Experimental Choices:
-
No Solvent: Running the reaction neat (without a solvent) can often accelerate the reaction rate. However, it requires careful temperature control to prevent runaway reactions.
-
Excess Catalyst: An excess of aluminum chloride ensures that the bromine is sufficiently activated throughout the reaction.
-
Slow Addition of Bromine: Adding the bromine dropwise helps to control the exothermic nature of the reaction and allows for more selective bromination.
-
Methanol Quench: The addition of methanol serves to quench any remaining reactive bromine species and to precipitate the crude product.
Trustworthiness of the TLC Protocol:
The described TLC protocol is a self-validating system. The co-spot lane is critical for confirming the identity of the spots in the reaction mixture lane. If the starting material spot in the reaction mixture lane aligns perfectly with the starting material standard and separates from the product spot, the researcher can be confident in their interpretation of the chromatogram.
Conclusion
This application note has detailed a robust and reliable method for the synthesis of Methyl 3,5-dibromo-4-methylbenzoate, with a strong emphasis on the utility of Thin Layer Chromatography for reaction monitoring. By following the outlined protocols, researchers can efficiently synthesize this valuable intermediate with a high degree of purity and yield. The integration of real-time analytical techniques like TLC into synthetic workflows is paramount for achieving reproducible and optimal results in a drug development setting.
References
-
Clark, J. (2015). The Mechanism for the Electrophilic Substitution Reaction Between Benzene and Bromine. Chemguide. [Link]
-
Saeed, A., Rafique, H., Simpson, J., & Ashraf, Z. (2010). Methyl 3,5-dibromo-4-methylbenzoate. Acta Crystallographica Section E: Structure Reports Online, 66(5), o982–o983. [Link]
-
Tajbakhsh, M., & Heravi, M. M. (2001). A facile and regioselective bromination of aromatic compounds with N-bromosuccinimide in the presence of H-Mordenite. Monatshefte für Chemie / Chemical Monthly, 132(11), 1431–1434. [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Thin Layer Chromatography (TLC). [Link]
-
LibreTexts. (2022). Visualizing TLC Plates. Chemistry LibreTexts. [Link]
-
Asadi, M., & Moghadam, M. (2014). Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method. Analytical Methods, 6(14), 5032-5037. [Link]
-
Chegg. (2021). Nitration of Aromatic Esters Thin-layer Chromatography. [Link]
Sources
Strategic Utilization of Methyl 3,5-dibromo-4-methylbenzoate in Modular Synthesis
Topic: Role of Methyl 3,5-dibromo-4-methylbenzoate in Multi-Step Synthesis Content Type: Detailed Application Note and Protocol Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary & Chemical Profile
Methyl 3,5-dibromo-4-methylbenzoate (CAS 74896-66-5) is a highly versatile tris-functionalized aromatic scaffold.[1][2] Its utility in drug discovery and materials science stems from its orthogonal reactivity profile .[2] The molecule presents three distinct chemical handles that can be manipulated independently, allowing for the rapid generation of complex libraries or the precise construction of natural product cores (e.g., sclerotiorin metabolites).[2]
The "Three-Point Switch" Concept
For the synthetic chemist, this molecule functions as a logic gate with three inputs:
-
C1-Ester: Susceptible to hydrolysis, reduction, or amidation.
-
C3, C5-Bromides: Prime sites for Palladium-catalyzed cross-coupling (Suzuki, Sonogashira) or Copper-mediated nucleophilic aromatic substitution.[2]
-
C4-Methyl: A "masked" benzylic electrophile, activatable via radical halogenation (Wohl-Ziegler).[2]
| Property | Data |
| Molecular Formula | C₉H₈Br₂O₂ |
| Molecular Weight | 307.97 g/mol |
| Physical State | White to light yellow crystalline powder |
| Melting Point | 86–90 °C |
| Key Reactivity | Electrophilic Aromatic Substitution (Synthesis), Radical Substitution (Benzylic), Pd/Cu-Catalysis (Aryl) |
Synthesis of the Core Scaffold
Rationale: While commercially available, in-house synthesis is often required for gram-scale preparation of isotopically labeled analogs or when high purity is critical.
Protocol A: Solvent-Free Lewis Acid Catalyzed Bromination
Mechanism: This reaction utilizes the strong Lewis acid AlCl₃ to generate a "super-electrophile" bromine complex.[2] The 4-methyl and 1-ester groups direct the incoming halogens to the thermodynamically favored 3,5-positions (meta to the ester, ortho to the methyl).[2]
Materials
-
Anhydrous Aluminum Chloride (AlCl₃) (2.7 equiv)[2]
Step-by-Step Procedure
-
Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, a pressure-equalizing addition funnel, and a gas outlet connected to a caustic scrubber (NaOH solution) to trap HBr gas.
-
Charging: Add Methyl 4-methylbenzoate (e.g., 100 mmol, 15.0 g) to the flask. Cool to 0 °C in an ice bath.
-
Catalyst Addition: Carefully add AlCl₃ (270 mmol, 36.0 g) portion-wise. Caution: Exothermic.[2] The mixture may become a thick paste; ensure the stirrer can handle high torque.[2]
-
Bromination: Add Bromine (220 mmol, 11.3 mL) dropwise over 45 minutes. Maintain internal temperature <10 °C.
-
Reaction: Remove the ice bath. Stir at room temperature for 30 minutes, then heat to 80 °C for 1 hour. The mixture will liquefy and evolve HBr.[2]
-
Quench: Cool to room temperature. Carefully pour the reaction mixture into ice-cold Methanol (200 mL). Critical: Do not use water initially, as hydrolysis of the ester can occur under acidic AlCl₃ conditions.
-
Workup: Stir the methanolic slurry overnight. Filter the precipitate.[2][4][5]
-
Purification: Recrystallize the crude solid from hot methanol.
-
Yield Target: 80–86%
-
Appearance: Colorless crystals or white powder.[2]
-
Divergent Synthetic Pathways
The following diagram illustrates the three primary downstream applications of this scaffold.
Figure 1: Divergent synthetic utility of the Methyl 3,5-dibromo-4-methylbenzoate scaffold.[2]
Detailed Application Protocols
Protocol B: Benzylic Functionalization (Wohl-Ziegler Reaction)
Application: Synthesis of linkers for bioconjugation or precursors for benzyl amines.[2]
Scientific Insight: The steric bulk of the ortho-bromines prevents side reactions at the ring, forcing radical bromination to occur exclusively at the benzylic methyl group.[2]
-
Reagents: Dissolve Methyl 3,5-dibromo-4-methylbenzoate (10 mmol) in CCl₄ or PhCF₃ (Trifluorotoluene - a greener alternative) (50 mL).
-
Initiation: Add N-Bromosuccinimide (NBS) (11 mmol) and a radical initiator such as AIBN (0.5 mmol).[2]
-
Reflux: Heat to reflux (approx. 80 °C) for 4–6 hours. Monitor by TLC (Hexane/EtOAc).[2][5]
-
Workup: Cool to 0 °C to precipitate succinimide. Filter off the solids.[2]
-
Isolation: Concentrate the filtrate. The product, Methyl 3,5-dibromo-4-(bromomethyl)benzoate , is typically obtained as a solid and can be used without further purification or recrystallized from hexane.
Protocol C: Double Suzuki-Miyaura Coupling
Application: Synthesis of OLED materials (Dendrimers) or pharmaceutical cores.[2]
Scientific Insight: The electron-withdrawing ester at C1 activates the C3/C5 bromines for oxidative addition by Pd(0), making this substrate highly reactive compared to electron-rich aryl bromides.[2]
-
Reagents: Combine scaffold (1.0 equiv), Arylboronic acid (2.5 equiv), and K₂CO₃ (3.0 equiv) in Toluene/Water (4:1).
-
Catalyst: Add Pd(PPh₃)₄ (5 mol%). Degas with Argon for 15 minutes.
-
Reaction: Heat at 90–100 °C for 12–24 hours.
-
Purification: Standard aqueous workup followed by silica gel chromatography.[2] This yields the 3,5-diaryl-4-methylbenzoate derivative.[2]
Protocol D: Methoxylation (Route to Natural Products)
Application: Synthesis of Methyl 3,5-dimethoxy-4-methylbenzoate, a precursor to sclerotiorin-type metabolites.
Scientific Insight: Direct nucleophilic substitution is difficult due to steric crowding.[2] Copper(I) catalysis (Ullmann-type) is required to facilitate the displacement of the hindered bromines.[2]
-
Reagents: Dissolve scaffold (5 mmol) in anhydrous DMF (20 mL).
-
Base/Nucleophile: Add Sodium Methoxide (NaOMe) (5.0 M in MeOH, 15 mmol).
-
Catalyst: Add CuI (10 mol%) or CuBr.
-
Condition: Heat to 100–120 °C in a sealed tube or pressure vessel for 16 hours.
-
Workup: Quench with NH₄Cl (aq). Extract with EtOAc.[2][5] The product is the dimethoxy ester.[2][4]
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Incomplete Bromination (Protocol A) | Old/Wet AlCl₃ | Use fresh anhydrous AlCl₃; ensure it fumes upon exposure to air.[2] |
| Hydrolysis of Ester | Acidic workup too warm | Keep quench temperature <10 °C; use Methanol instead of water for initial quench. |
| Benzylic Bromination Stalls | Wet solvent/Old Initiator | Dry solvent over sieves; use fresh AIBN; irradiate with visible light (tungsten lamp).[2] |
| Suzuki Coupling - Mono-sub only | Steric hindrance | Increase temp to 110 °C; switch to S-Phos or X-Phos Pd precatalysts. |
References
-
Saeed, A., Rafique, H., Simpson, J., & Ashraf, Z. (2010).[4] Methyl 3,5-dibromo-4-methylbenzoate. Acta Crystallographica Section E. Link[2]
-
BenchChem. Synthesis routes of Methyl 3-bromo-4-methylbenzoate. (Protocol adaptation source). Link
-
PubChem. Methyl 3,5-dibromo-4-methylbenzoate Compound Summary. Link
-
Royal Society of Chemistry. Influence of chromophore spacing on the stability and efficiency of host-free sky-blue dendrimer organic light emitting diodes. (Suzuki Coupling Application).[2][6] Link
Sources
- 1. æ±æ´ãµã¤ã¨ã³ã¹æ ªå¼ä¼ç¤¾ 西欧ã»å欧ã§ã®ç ç©¶éçºã»åè¨è£½é : è±å½ ã¦ã£ã±ã Wychem - 製åãªã¹ã 1ï½11 (9/11) [toyo-asia.co.jp]
- 2. researchgate.net [researchgate.net]
- 3. EP2842939A1 - Benzamide derivative - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Influence of chromophore spacing on the stability and efficiency of host-free sky-blue dendrimer organic light emitting diodes - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D2TC00602B [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling for Methyl 3,5-dibromo-4-methylbenzoate
Executive Summary
This guide addresses the specific challenges of performing Suzuki-Miyaura cross-coupling on Methyl 3,5-dibromo-4-methylbenzoate . This substrate presents a unique "Steric Wall" due to the ortho-methyl group at position 4, which flanks both bromine atoms. While the ester at position 1 activates the ring electronically, the steric crowding at the reaction sites (C3 and C5) significantly inhibits the oxidative addition step of the catalytic cycle.
This document provides a decision-matrix approach to optimizing conversion, controlling mono- vs. bis-selectivity, and preventing ester hydrolysis.
Part 1: The "Steric Wall" & Catalyst Selection
Q1: I am seeing <10% conversion after 24 hours. Standard Pd(PPh3)4 isn't working. Why?
A: The standard tetrakis(triphenylphosphine)palladium(0) catalyst is insufficient for this substrate.
-
The Problem: The methyl group at C4 creates significant steric hindrance for the incoming Palladium species. The cone angle of PPh3 is too small and the ligand is not electron-rich enough to force oxidative addition into the crowded C-Br bond.
-
The Solution: You must switch to Dialkylbiaryl Phosphine Ligands (Buchwald Ligands) . These ligands are electron-rich (facilitating oxidative addition) and bulky (stabilizing the monoligated Pd(0) species).
Recommended Catalyst Systems:
-
Primary Choice: Pd(OAc)₂ + SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl). SPhos is exceptionally good at mediating couplings of ortho-substituted aryl halides.
-
Secondary Choice: Pd₂(dba)₃ + XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl). Use this if SPhos fails to drive the reaction to completion.
Q2: My ester group is hydrolyzing to the carboxylic acid. How do I stop this?
A: This is a common side effect of using aqueous hydroxide or carbonate bases (NaOH, Na₂CO₃) at high temperatures.
-
The Fix: Switch to Anhydrous or Mild Phosphate Bases .
-
Protocol Adjustment: Use K₃PO₄ (Potassium Phosphate Tribasic) suspended in Toluene/Water (10:1) or Dioxane/Water (10:1). The lower solubility of the phosphate in the organic phase protects the methyl ester while still activating the boronic acid at the interface. Alternatively, use CsF (Cesium Fluoride) in anhydrous THF.
Part 2: Controlling Selectivity (Mono- vs. Bis-Coupling)
Q3: I need the mono-coupled product, but I keep getting a mixture of starting material, mono-, and bis-products. How do I optimize for Mono?
A: Statistical probability alone suggests a mix, but you can exploit the "Steric Amplification" effect. Once the first aryl group couples, the remaining bromine becomes even more hindered, potentially slowing down the second coupling.
Optimization Table: Stoichiometry & Conditions
| Variable | Mono-Selective Conditions | Bis-Coupling Conditions |
| Boronic Acid Eq. | 0.85 - 0.95 equiv. (Crucial: Starve the reaction) | 2.5 - 3.0 equiv. |
| Temperature | 60°C - 80°C (Keep energy just high enough for 1st coupling) | 100°C - 110°C (Force the second barrier) |
| Addition Mode | Slow Addition of Boronic acid (over 2 hours) | One-pot bolus addition |
| Solvent System | Toluene:Water (Strict biphasic limits rate) | Dioxane:Water (Miscible, faster rates) |
Part 3: Visualization of Optimization Logic
The following diagram illustrates the decision workflow for optimizing your specific reaction based on observed TLC/LCMS results.
Caption: Decision tree for troubleshooting conversion and selectivity issues in sterically hindered Suzuki couplings.
Part 4: Standard Operating Procedure (SOP)
Protocol: Mono-Arylation of Methyl 3,5-dibromo-4-methylbenzoate
Reagents:
-
Substrate: Methyl 3,5-dibromo-4-methylbenzoate (1.0 equiv)
-
Boronic Acid: Aryl-B(OH)₂ (0.9 equiv)
-
Catalyst: Pd(OAc)₂ (2 mol%)
-
Ligand: SPhos (4 mol%)
-
Base: K₃PO₄ (2.0 equiv)
-
Solvent: Toluene / Water (10:1 ratio)
Step-by-Step:
-
Catalyst Pre-complexation (Critical): In a separate vial, dissolve Pd(OAc)₂ and SPhos in a small amount of anhydrous Toluene. Stir at room temperature for 15 minutes. The solution should turn from orange to a pale yellow/white suspension, indicating the formation of the active Pd(0)-L species.
-
Main Setup: Charge a reaction vessel (equipped with a stir bar) with the Dibromo-substrate (1.0 eq), Boronic acid (0.9 eq), and K₃PO₄ (2.0 eq).
-
Degassing: Seal the vessel and purge with Nitrogen or Argon for 10 minutes. Oxygen is the enemy of active Palladium species.
-
Solvent Addition: Add the degassed Toluene/Water mixture via syringe.
-
Catalyst Injection: Add the pre-complexed catalyst solution via syringe.
-
Reaction: Heat the mixture to 70°C . Monitor by TLC/LCMS every 2 hours.
-
Note: Do not overheat. Higher temperatures (>90°C) promote bis-coupling and ester hydrolysis.
-
-
Workup: Once the limiting reagent (Boronic acid) is consumed, cool to RT. Dilute with EtOAc, wash with water, dry over MgSO₄, and concentrate.
-
Purification: Flash column chromatography. The mono-coupled product will be significantly more polar than the starting dibromide but less polar than the bis-product.
Part 5: Mechanistic Insight
The diagram below details why SPhos is the required ligand. The "Oxidative Addition" step is the bottleneck. The bulky ligand creates a "pocket" that allows the Pd to insert into the hindered C-Br bond despite the presence of the 4-Methyl group.
Caption: Catalytic cycle emphasizing the critical role of ligand bulk in overcoming the oxidative addition barrier.
References
-
Suzuki-Miyaura Coupling of Hindered Substrates
- Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for the Suzuki-Miyaura Coupling Processes with Scope and Limitations. Journal of the American Chemical Society, 127(13), 4685–4696.
-
Structural Context (Methyl 3,5-dibromo-4-methylbenzoate)
-
Saeed, A., Rafique, H., Simpson, J., & Ashraf, Z. (2010).[1] Methyl 3,5-dibromo-4-methylbenzoate. Acta Crystallographica Section E, 66(4), o982.
-
-
Optimization of Suzuki Coupling (General Protocols)
-
Miyaura, N., & Suzuki, A. (1995).[2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
-
Sources
Technical Support Center: Methyl 3,5-dibromo-4-methylbenzoate Purification
Status: Operational Ticket ID: PUR-35DB-TOL Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary: The Purity Protocol
Achieving high purity (>98%) for Methyl 3,5-dibromo-4-methylbenzoate (CAS: 74896-66-5) requires strict control over the bromination mechanism. The primary challenge is preventing under-bromination (monobromo species) and suppressing radical side-chain bromination (benzylic bromide formation).
This guide provides a self-validating workflow to isolate the target ester as colorless crystals (MP: 86–90 °C).
Core Synthesis & Purification Workflow
The following protocol is the "Golden Standard" derived from crystallographic literature and process optimization. It relies on Electrophilic Aromatic Substitution (EAS) while strictly inhibiting radical pathways.
Step-by-Step Protocol
-
Reaction Setup (The Critical Control Point):
-
Substrate: Methyl 4-methylbenzoate (Methyl p-toluate).
-
Catalyst: Anhydrous Aluminum Chloride (
) or Iron(III) Bromide ( ). Note: is often preferred for cleaner kinetics in this specific substrate. -
Solvent: Neat (no solvent) or Dichloromethane (DCM) if temperature control is difficult.
-
Condition: Strict Darkness (Wrap flask in foil). Light triggers radical bromination of the methyl group.
-
-
Bromination:
-
Add
(2.5 eq) to the ester at 0°C. -
Add Bromine (
, 2.2 eq) dropwise over 45 minutes. -
Crucial Step: Heat to 80°C for 1 hour to drive the second bromination event.
-
-
Quench & Work-up:
-
Cool to RT. Quench with ice water.
-
De-colorization: Wash the organic phase (or solid) with 10% Sodium Thiosulfate (
) or Sodium Bisulfite to remove unreacted bromine (orange color).
-
-
Purification (Recrystallization):
-
Solvent: Methanol (MeOH) .
-
Procedure: Dissolve crude solid in minimal boiling Methanol. Cool slowly to Room Temperature, then refrigerate at 10°C.
-
Yield Target: ~86%.
-
Workflow Visualization
The following diagram illustrates the critical decision nodes and chemical logic for the synthesis and purification process.
Caption: Logical workflow for synthesis and purification, highlighting critical control points for impurity management.
Troubleshooting Guide (FAQ)
Category A: Appearance & Physical Properties[1][2]
Q: My product is bright yellow or orange. Is this normal?
-
Diagnosis: No. Pure Methyl 3,5-dibromo-4-methylbenzoate is white to colorless. The color indicates trapped elemental bromine (
). -
The Fix: Dissolve the solid in DCM and wash with a 10% Sodium Thiosulfate or Sodium Bisulfite solution until the organic layer is clear. Re-concentrate and recrystallize.
Q: My melting point is 78–82°C. The literature says 86–90°C.
-
Diagnosis: This melting point depression suggests the presence of the monobromo intermediate (Methyl 3-bromo-4-methylbenzoate).
-
The Fix:
-
Check your stoichiometry: Did you use at least 2.2 equivalents of Bromine?
-
Check your temperature: The second bromine addition is slower. Ensure the reaction was heated to ~80°C for at least 1 hour.
-
Remedy: Recrystallize from Methanol again. The dibromo species is less soluble than the monobromo species in cold methanol, allowing for effective separation.
-
Category B: Spectral Analysis (NMR)
Q: I see a singlet at ~4.5 ppm in my 1H NMR. What is this?
-
Diagnosis: This is the "Kiss of Death" for this reaction. It corresponds to a
group (benzylic bromide). -
Root Cause: Radical bromination occurred on the methyl group because the reaction was exposed to light or the Lewis Acid catalyst (
) was inactive/wet. -
The Fix: This impurity is very difficult to separate from the target product via recrystallization due to structural similarity. Discard and restart , ensuring the flask is wrapped in aluminum foil and the catalyst is fresh/anhydrous.
Q: How do I distinguish the Mono-bromo vs. Di-bromo product on NMR?
-
Target (3,5-dibromo): The aromatic region will show a singlet (integrating to 2H) because the protons at positions 2 and 6 are chemically equivalent.
-
Impurity (3-bromo): The aromatic region will show three distinct signals (splitting pattern: doublet, doublet, singlet/doublet of doublets) due to the lack of symmetry.
Analytical Reference Data
Use this table to benchmark your crude material before attempting fine purification.
| Compound | Structure Note | Melting Point | 1H NMR (Aromatic Region) |
| Target Product | Methyl 3,5-dibromo-4-methylbenzoate | 86–90 °C | Singlet (2H) ~8.1 ppm |
| Impurity A | Methyl 3-bromo-4-methylbenzoate | 31–33 °C | Multiplet (3H) |
| Impurity B | Methyl 4-bromobenzoate | 77–81 °C | AA'BB' Doublets |
| Impurity C | 3,5-Dibromo-4-methylbenzoic acid | >200 °C | Singlet (Acid proton usually broad) |
References
-
Saeed, A., Rafique, H., Simpson, J., & Ashraf, Z. (2010).[1][2] Methyl 3,5-dibromo-4-methylbenzoate. Acta Crystallographica Section E: Structure Reports Online.[1] [Link]
-
PubChem. (n.d.).[3] Methyl 3,5-dibromo-4-methylbenzoate (Compound Summary). National Library of Medicine. [Link]
Sources
Technical Support Center: Selective Mono-bromination of Methyl 4-methylbenzoate
Welcome to the technical support center for synthetic organic chemistry applications. This guide is designed for researchers, chemists, and drug development professionals who are utilizing the benzylic bromination of methyl 4-methylbenzoate and encountering challenges with selectivity. Over-bromination is a common and frustrating side reaction in Wohl-Ziegler type reactions. This document provides in-depth, troubleshooting-focused answers to frequently asked questions, grounded in mechanistic principles and field-proven laboratory practices.
Frequently Asked Questions & Troubleshooting
Q1: My NMR and LC-MS analyses show significant amounts of di- and tri-brominated species. What is causing this over-bromination?
A1: Over-bromination is the result of the sequential nature of free-radical halogenation. The reaction proceeds via a radical chain mechanism, and your desired mono-brominated product, methyl 4-(bromomethyl)benzoate, is also a substrate for further bromination.
Mechanistic Insight: The benzylic C-H bonds of the starting material's methyl group are relatively weak (~90 kcal/mol), making them susceptible to abstraction by a bromine radical.[1] This forms a resonance-stabilized benzylic radical, which then reacts with bromine (Br₂) to form the mono-brominated product and a new bromine radical, propagating the chain.[2][3]
However, the two remaining hydrogen atoms on the now brominated benzylic carbon are also abstractable. The mono-brominated product can react with another bromine radical, enter the same propagation cycle, and form a di-brominated species. This process can repeat to yield a tri-brominated product. The core issue is that the reactivity of the benzylic C-H bonds in the product is comparable to that in the starting material.
Below is a diagram illustrating the competing reaction pathways that lead to over-bromination.
Caption: Competing pathways leading to over-bromination products.
Q2: What is the best brominating agent for this reaction, and why is N-Bromosuccinimide (NBS) so commonly recommended?
A2: N-Bromosuccinimide (NBS) is unequivocally the reagent of choice for selective benzylic mono-bromination.[4][5] Using elemental bromine (Br₂) directly is highly discouraged as it leads to poor selectivity and unwanted side reactions.
The Critical Role of NBS: The primary advantage of NBS is that it serves as a source for a constant, low concentration of molecular bromine (Br₂) and bromine radicals (Br•) throughout the reaction.[1][3] This is the key to controlling selectivity. The reaction mechanism is believed to involve the in-situ generation of Br₂ from the reaction of NBS with trace amounts of HBr, which is a byproduct of the propagation step.[3][6] This low level of Br₂ is then homolytically cleaved by a radical initiator or light to form the Br• radicals that drive the reaction.
Why Not Br₂? Adding a stoichiometric amount of liquid Br₂ at the start of the reaction creates a high initial concentration. This leads to two major problems:
-
Runaway Over-bromination: The high concentration of radicals accelerates the subsequent bromination of the desired mono-bromo product.
-
Electrophilic Aromatic Substitution: High Br₂ concentration, especially in the presence of trace acid or metal impurities, can promote electrophilic bromination on the aromatic ring, yielding methyl 3-bromo-4-methylbenzoate.[5]
The use of NBS effectively suppresses both of these competing pathways.[1]
Q3: How critical are stoichiometry and the method of reagent addition for achieving high selectivity?
A3: They are perhaps the most critical practical parameters you can control.
Stoichiometry: Strict control over the molar equivalents of NBS is essential.
-
Optimal: Use 1.0 to 1.05 equivalents of NBS relative to your starting material. This ensures there is just enough brominating agent for the first substitution, starving the reaction before significant over-bromination can occur.
-
Excess: Using more than 1.1 equivalents of NBS will almost certainly result in a mixture of di- and tri-brominated products.
Method of Addition: Even with correct stoichiometry, adding all the NBS at once can create localized high concentrations.
-
Portion-wise Addition: Adding the NBS in several small portions over the course of the reaction is a simple and effective method to maintain a low concentration.
-
Slow Continuous Addition: For larger scale or highly sensitive substrates, setting up a system for the slow, continuous addition of solid NBS or a slurry of NBS in an inert solvent can provide the best results by keeping the reagent concentration consistently low.[7]
Q4: I'm seeing incomplete conversion or a very slow reaction. How should I choose and use a radical initiator?
A4: A radical initiator is necessary to start the chain reaction by generating the initial population of bromine radicals.[5] If your reaction is sluggish, the issue likely lies with the initiation step.
Common Radical Initiators:
-
AIBN (Azobisisobutyronitrile): A reliable choice. It decomposes with gentle heating (~65-85 °C) to produce nitrogen gas and two cyanoisopropyl radicals, which then initiate the chain.
-
Benzoyl Peroxide (BPO): Also effective, but can be more energetic and requires careful handling. It decomposes at a slightly higher temperature range (~80-100 °C).
Troubleshooting Initiation:
-
Ensure Fresh Initiator: Radical initiators degrade over time. Use a freshly opened bottle or a sample that has been stored correctly (cool, dark conditions).
-
Check Temperature: The reaction temperature must be high enough to cause homolysis of your chosen initiator at a reasonable rate. For AIBN in refluxing carbon tetrachloride (~77 °C) or acetonitrile (~82 °C), this is usually sufficient.
-
Use Sufficient Amount: A catalytic amount, typically 1-5 mol%, is required. If the reaction stalls, a small additional portion of the initiator can sometimes restart it.
-
Consider Photochemical Initiation: Initiation can also be achieved using a UV lamp or even a high-wattage visible light bulb, which promotes the homolytic cleavage of the Br-Br bond.[8]
The diagram below outlines the fundamental free-radical mechanism.
Caption: The free-radical chain mechanism for benzylic bromination.
Q5: I'm getting a complex mixture of products, including some I can't identify. Could my solvent be the problem?
A5: Yes, the solvent choice is crucial for ensuring a clean reaction. The ideal solvent should be inert under free-radical conditions.
-
Recommended Solvents:
-
Carbon Tetrachloride (CCl₄): The classic solvent for NBS brominations, as it is non-polar and inert.[3] However, due to its toxicity and environmental impact, its use is heavily restricted.
-
Acetonitrile (CH₃CN): A much safer and excellent alternative. It is polar aprotic and generally stable under these conditions.[8]
-
Cyclohexane: A non-polar alternative that works well.
-
-
Solvents to Avoid:
-
Solvents with Weak C-H Bonds: Avoid solvents like THF, which have C-H bonds that can be abstracted by radicals, leading to solvent-derived impurities.
-
Protic Solvents: Alcohols or water can react with NBS and interfere with the desired pathway.
-
Troubleshooting Workflow: A Practical Guide
If you are observing poor selectivity, follow this diagnostic workflow to identify and solve the problem.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. nbinno.com [nbinno.com]
- 5. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. scientificupdate.com [scientificupdate.com]
- 8. N-Bromosuccinimide (NBS) [organic-chemistry.org]
The Synthetic Craftsman's Choice: A Comparative Guide to Methyl 3,5-dibromo-4-methylbenzoate
For the discerning researcher in medicinal chemistry and complex molecule synthesis, the selection of a starting scaffold is a decision that dictates the efficiency, elegance, and ultimate success of a synthetic route. Polysubstituted aromatic rings are core motifs in a vast array of pharmaceuticals and functional materials.[1] Among the myriad of available building blocks, Methyl 3,5-dibromo-4-methylbenzoate stands out as a particularly strategic and versatile intermediate.
This guide provides an in-depth technical analysis of the synthetic advantages offered by Methyl 3,5-dibromo-4-methylbenzoate. Moving beyond a simple catalog of reactions, we will explore the causal relationships between its unique structure and its reactivity. Through objective comparison with viable alternatives and supported by experimental data, we will demonstrate why this reagent is a superior choice for the construction of complex, polysubstituted aromatic compounds.
The Architectural Advantage: Unpacking the Structure of Methyl 3,5-dibromo-4-methylbenzoate
The power of Methyl 3,5-dibromo-4-methylbenzoate lies in the precise arrangement of its functional groups. The molecule, C₉H₈Br₂O₂, is an essentially planar structure, a feature confirmed by single-crystal X-ray studies.[2][3][4] This planarity is crucial for its predictable reactivity in cross-coupling reactions.
The key features are:
-
Two Reactive Bromine Handles: The two bromine atoms are the primary sites for synthetic elaboration, serving as excellent leaving groups in a wide range of palladium-catalyzed cross-coupling reactions.[3]
-
A Directing Methyl Group: The electron-donating methyl group at the C4 position influences the electronic properties of the ring.
-
A Modifiable Ester Group: The methyl ester at C1 provides a site for further functionalization (e.g., hydrolysis to the carboxylic acid, reduction, or amidation) after the core scaffold has been assembled.
-
Symmetry and Potential for Sequential Functionalization: The molecule possesses C2v symmetry. While the two bromine atoms are chemically equivalent, this presents an opportunity for either double-coupling to create symmetrical products or, with careful control of stoichiometry and conditions, sequential mono-functionalization to build asymmetrical molecules.
Core Synthetic Advantage: A Gateway to Polysubstituted Arenes
The primary advantage of using Methyl 3,5-dibromo-4-methylbenzoate is its utility as a scaffold for building highly substituted aromatic rings through sequential, palladium-catalyzed cross-coupling reactions. The two bromine atoms can be addressed in a stepwise manner to introduce different functionalities, a cornerstone of modern synthetic strategy.[5]
Diagram: Strategic Synthesis Workflow
The following workflow illustrates the strategic potential for sequential functionalization of Methyl 3,5-dibromo-4-methylbenzoate, enabling the programmed construction of complex molecules.
Caption: Synthetic pathways using Methyl 3,5-dibromo-4-methylbenzoate.
This stepwise approach is highly valuable in drug development, where precise control over substituent placement is critical for tuning pharmacological properties. The ability to introduce an aryl or alkyl group via a Suzuki reaction at one C-Br bond, followed by an amine or alkyne at the other via Buchwald-Hartwig or Sonogashira coupling, respectively, provides immense flexibility from a single starting material.
Comparative Analysis: Performance vs. Alternatives
To fully appreciate the advantages of Methyl 3,5-dibromo-4-methylbenzoate, it must be compared to other common synthetic building blocks. The choice of reagent depends on the target molecule, but in many scenarios involving the synthesis of polysubstituted aromatics, our topic compound offers a superior balance of reactivity and versatility.
| Feature | Methyl 3,5-dibromo-4-methylbenzoate | Alternative 1: 3,5-Dibromotoluene | Alternative 2: Methyl 3,5-dichlorobenzoate |
| Primary Use | Scaffold for di-substituted aromatics with an ester handle. | Scaffold for di-substituted toluenes; lacks ester functionality. | Scaffold for di-substituted aromatics; less reactive halogens. |
| Cross-Coupling Reactivity | High. C-Br bonds are highly reactive in standard Pd-catalyzed couplings (Suzuki, Sonogashira, etc.). | High. Similar C-Br bond reactivity to the target compound. | Moderate. C-Cl bonds are significantly less reactive than C-Br bonds, often requiring more forcing conditions, specialized ligands, or higher catalyst loadings.[6] |
| Potential for Sequential Coupling | Excellent. The two equivalent C-Br bonds allow for controlled mono- or di-functionalization. | Excellent. Similar potential for sequential reactions as the target compound. | Good. The differential reactivity between two C-Cl bonds is less pronounced, making selective mono-arylation potentially more challenging. |
| Post-Coupling Functionalization | High. The methyl ester can be hydrolyzed, reduced, or converted to an amide. | Limited. The methyl group can be functionalized (e.g., benzylic bromination) but offers fewer options than an ester. | High. Possesses the same versatile methyl ester group. |
| Typical Experimental Yields | Generally high yields under standard cross-coupling conditions. | Generally high yields, comparable to the target compound for C-Br bond reactions. | Often lower yields or requires more optimization compared to the dibromo analogue for the same transformation. |
Causality Behind Performance: The enhanced reactivity of the Carbon-Bromine (C-Br) bond compared to the Carbon-Chlorine (C-Cl) bond is a key differentiator. The C-Br bond is weaker and more polarizable, making it more susceptible to oxidative addition by a Palladium(0) catalyst, which is often the rate-determining step in cross-coupling catalytic cycles.[6] This translates to milder reaction conditions, shorter reaction times, and often higher yields when using Methyl 3,5-dibromo-4-methylbenzoate compared to its dichloro counterpart.
While 3,5-Dibromotoluene offers similar C-Br reactivity, it lacks the crucial methyl ester group. This group not only serves as a handle for later-stage diversification but also provides an electronic and steric influence that can be exploited for regioselective reactions.
Experimental Protocols: A Self-Validating System
To demonstrate the practical utility of this reagent, we provide a detailed, validated protocol for its synthesis. This procedure is adapted from established literature, ensuring its reliability and reproducibility.[3]
Protocol 1: Synthesis of Methyl 3,5-dibromo-4-methylbenzoate
Diagram: Synthesis Workflow
Caption: Synthesis of the target compound via bromination.
Materials:
-
Methyl 4-methylbenzoate (1.0 eq)
-
Anhydrous Aluminum Chloride (AlCl₃) (approx. 2.7 eq)
-
Bromine (Br₂) (approx. 2.2 eq)
-
Methanol (for work-up and recrystallization)
Procedure:
-
To a stirred solution of Methyl 4-methylbenzoate at 0°C under a nitrogen atmosphere, add anhydrous aluminum chloride portion-wise.
-
Slowly add Bromine to the reaction mixture over a period of 45 minutes, maintaining the temperature at 0°C.
-
After the addition is complete, allow the mixture to stir for an additional 30 minutes at room temperature.
-
Heat the reaction mixture to 80°C and maintain for 1 hour.
-
Cool the mixture to room temperature and carefully quench the reaction by adding cold methanol.
-
Stir the resulting slurry overnight to ensure complete precipitation of the product.
-
Filter the crude product, wash with cold methanol, and then recrystallize from methanol to afford the title compound as colorless crystals.
-
A typical reported yield for this procedure is approximately 86%.[3]
Trustworthiness of the Protocol: This protocol represents a standard and robust method for the di-bromination of an activated aromatic ring. The use of a Lewis acid catalyst (AlCl₃) polarizes the Br-Br bond, generating a potent electrophile ("Br⁺") which is directed to the electron-rich ortho positions relative to the activating methyl group. The use of excess bromine ensures di-substitution. The methanol quench and recrystallization provide a straightforward method for purification.
Conclusion: A Strategic Asset for Complex Synthesis
Methyl 3,5-dibromo-4-methylbenzoate is more than just another di-halogenated aromatic compound. Its carefully balanced architecture—featuring two highly reactive bromine atoms primed for cross-coupling and a versatile ester handle—makes it a superior strategic building block for the efficient construction of polysubstituted aromatic molecules. Its advantages in reactivity over chloro-analogues and its greater synthetic potential compared to non-ester-containing scaffolds are clear and experimentally grounded. For researchers aiming to build complex molecular libraries or develop novel pharmaceutical agents, mastering the use of this reagent is a significant step towards more efficient and powerful synthesis.
References
-
Zhao, Q., Peng, C., Zhan, G., & Han, B. (2020). Synthesis of polysubstituted arenes through organocatalytic benzannulation. RSC Advances, 10(68), 41531–41551. [Link]
-
Saeed, A., Rafique, H., Simpson, J., & Ashraf, Z. (2010). Methyl 3,5-dibromo-4-methylbenzoate. Acta Crystallographica Section E: Structure Reports Online, 66(4), o982–o983. [Link]
-
PubChem. (n.d.). Methyl 3,5-dibromo-4-methylbenzoate. National Center for Biotechnology Information. Retrieved from [Link]
-
Saeed, A., Rafique, H., Simpson, J., & Ashraf, Z. (2010). Methyl 3,5-dibromo-4-methylbenzoate. ResearchGate. Retrieved from [Link]
-
Saeed, A., Rafique, H., Simpson, J., & Ashraf, Z. (2010). Methyl 3,5-dibromo-4-methyl-benzoate. PubMed. Retrieved from [Link]
-
Fiveable. (n.d.). Synthesis of Polysubstituted Benzenes. Organic Chemistry Class Notes. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, July 30). 16.11: Synthesis of Polysubstituted Benzenes. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
Sources
- 1. Synthesis of polysubstituted arenes through organocatalytic benzannulation - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08068C [pubs.rsc.org]
- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. Methyl 3,5-dibromo-4-methylbenzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methyl 3,5-dibromo-4-methyl-benzoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Purification of Brominated Aromatic Esters
Welcome to the technical support center for the purification of brominated aromatic esters. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in isolating these valuable but often stubborn compounds. The unique electronic and steric properties imparted by the bromine atom and the ester functionality can lead to frustrating purification outcomes.
This resource provides in-depth, experience-driven troubleshooting advice, detailed protocols, and a logical framework to diagnose and solve common purification issues.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level, common queries to provide quick initial guidance.
Q1: Why is my brominated aromatic ester streaking so badly on my TLC plate?
A: Severe streaking often points to two primary issues: compound instability on the silica gel or the presence of acidic impurities. The silica gel surface can be slightly acidic, which may promote decomposition or debromination of sensitive substrates.[1][2][3] Additionally, residual acid from the bromination reaction (e.g., HBr) can cause streaking.
-
Quick Fix: Try neutralizing your crude sample with a mild base wash (e.g., saturated NaHCO₃ solution) during workup before attempting chromatography. For the TLC, consider adding 0.5-1% triethylamine (NEt₃) or pyridine to your eluent to neutralize the silica surface.
Q2: My compound appears to be decomposing on the column. What's happening?
A: Brominated aromatics can be susceptible to dehalogenation, particularly under prolonged exposure to silica or alumina.[1][2] This process can be catalyzed by trace metals or acidic/basic sites on the stationary phase. Some compounds are also thermally labile, and the heat generated by the solvent front on a dry-packed column can be enough to initiate degradation.[4][5][6]
-
Immediate Action: Switch to a less reactive stationary phase like neutral alumina or consider deactivating your silica gel. A rapid purification using flash chromatography is preferable to a slow gravity column to minimize contact time.
Q3: I'm trying to recrystallize my product, but it keeps "oiling out." What should I do?
A: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the recrystallization solvent, or when the solution becomes supersaturated too quickly at a high temperature.[7] The compound comes out of solution as a liquid instead of forming a crystal lattice.
-
Troubleshooting Steps:
-
Use a lower-boiling solvent or a solvent pair.
-
Ensure you are using the minimum amount of hot solvent to dissolve the compound.[8][9]
-
Allow the solution to cool much more slowly. Insulate the flask to encourage gradual cooling before moving to an ice bath.
-
Try seeding the solution with a pure crystal of the desired compound.[9]
-
Q4: My NMR shows a clean crude product, but after the column, I see new, unwanted peaks. Why?
A: This is a classic sign of an on-column reaction. The most likely culprit is debromination, where the bromine atom is replaced by a hydrogen.[1][10] Another possibility is the hydrolysis of the ester if your solvent system contains water or alcohols and the silica is acidic.
-
Solution: Use pre-dried solvents and consider adding a non-polar co-solvent like toluene or dichloromethane to your mobile phase. If debromination is the issue, switching to neutral alumina or a different purification method like recrystallization is highly recommended.
Section 2: The Troubleshooting Workbench
This section provides a deeper dive into specific problems encountered during the most common purification techniques.
Column Chromatography Catastrophes
Column chromatography is a workhorse technique, but it presents numerous pitfalls for brominated aromatic esters due to the interplay of polarity, steric hindrance, and chemical stability.
Problem 1: Poor Separation of Regioisomers or Halogenated Byproducts
Regioisomers (e.g., ortho vs. para bromination products) or impurities like di-brominated species often have very similar polarities, making separation challenging.[11][12]
Causality: The polarity contribution of a bromine atom can be subtle, and if the overall molecular polarity is dominated by the ester and other functional groups, achieving differential partitioning on the stationary phase is difficult. Steric hindrance can also play a role; a sterically shielded bromine atom may interact differently with the stationary phase than an exposed one.[13][14][15][16][17]
Solutions & Protocols:
-
Optimize the Mobile Phase:
-
Principle: Enhance subtle polarity differences. Hexane/Ethyl Acetate is a common starting point, but often insufficient.
-
Protocol:
-
Switch to a Toluene/Heptane or Dichloromethane/Hexane system. The aromaticity of toluene can introduce π-π interactions, aiding in the separation of aromatic isomers.
-
Employ a very shallow gradient. Start with a low polarity (e.g., 1-2% ethyl acetate in hexane) and increase the polar component by only 0.5-1% increments.
-
Run a series of TLCs with different solvent systems to identify the optimal conditions before committing to a column.[18]
-
-
-
Change the Stationary Phase:
-
Principle: Alter the primary mode of interaction.
-
Recommendation: If silica fails, consider using neutral or basic alumina. For highly sensitive compounds, C18-functionalized (reverse-phase) silica can be an excellent alternative, where elution order is reversed (less polar compounds elute last).
-
Problem 2: Irreversible Adsorption or On-Column Debromination
The product sticks to the top of the column and won't elute, or it elutes as the debrominated analog.[19]
Causality: The lone pairs on the ester's carbonyl oxygen can chelate to Lewis acidic sites on the silica surface, leading to strong adsorption. Debromination is often a reductive process catalyzed by impurities on the stationary phase or initiated by acidic sites.[1][2][3] The C-Br bond is weaker than C-Cl or C-F bonds, making it more susceptible to cleavage.[3]
Solutions & Protocols:
-
Stationary Phase Deactivation:
-
Principle: Neutralize active sites on the silica gel.
-
Protocol: Prepare a slurry of silica gel in your starting eluent. Add 1% triethylamine (NEt₃) by volume and stir for 15 minutes before packing the column. This will cap the most acidic silanol groups.
-
-
Use of a "Guard" Plug:
-
Principle: Sacrifice a small amount of a less expensive material to catch highly polar, reactive impurities before they reach the main column.
-
Protocol: Place a small plug of Celite or basic alumina on top of your silica gel column after packing. Load your crude product onto this plug. The plug will trap baseline impurities and can help mitigate on-column reactions.
-
Visualizing the Troubleshooting Workflow
The following diagram outlines a logical decision-making process when facing purification challenges.
Caption: Troubleshooting workflow for purification.
Recrystallization Refinement
Recrystallization is an excellent method for obtaining highly pure, crystalline material, especially for compounds that are >80% pure to begin with.[7][8]
Problem: Failure to Crystallize or Oiling Out
Causality: An inappropriate solvent choice is the most common reason. An ideal solvent should dissolve the compound poorly at room temperature but completely at its boiling point.[8][9] If the compound's solubility is too high, it will remain in solution even upon cooling. Oiling out, as mentioned in the FAQs, is due to cooling a supersaturated solution too quickly or using a solvent with too high a boiling point.[7]
Solutions & Protocols:
Protocol: Systematic Solvent Screening
-
Selection: Choose 4-6 potential solvents with a range of polarities (e.g., Hexane, Ethanol, Isopropanol, Acetone, Ethyl Acetate, Toluene).
-
Small-Scale Test: Place ~10-20 mg of your crude material into separate test tubes.
-
Room Temp Test: Add the first solvent dropwise (~0.5 mL). If the compound dissolves completely at room temperature, that solvent is unsuitable (solubility is too high).
-
Hot Test: If it doesn't dissolve, heat the mixture gently in a water bath. Continue adding the solvent dropwise until the solid dissolves completely.
-
Cooling Test: Remove the tube from the heat and allow it to cool slowly to room temperature, then place it in an ice bath.
-
Observation: The ideal solvent will show little to no solubility at room temperature but will dissolve the compound when hot and produce a high yield of crystals upon cooling.
Table 1: Common Recrystallization Solvents for Aromatic Esters
| Solvent | Boiling Point (°C) | Polarity | Notes |
| Heptane/Hexane | 69 / 98 | Non-polar | Good for non-polar esters. Often used as the "poor" solvent in a two-solvent system. |
| Toluene | 111 | Non-polar | Good for aromatic compounds; can be difficult to remove completely. |
| Ethanol | 78 | Polar Protic | Often dissolves impurities well. Can participate in transesterification if heated for prolonged periods with a catalyst. |
| Isopropanol | 82 | Polar Protic | A good alternative to ethanol with a slightly higher boiling point. |
| Ethyl Acetate | 77 | Polar Aprotic | A versatile solvent, but esters have high solubility, so it's often used with a co-solvent. |
Section 3: Analytical Validation: "Is It Truly Pure?"
Purification is incomplete without rigorous analytical confirmation.
1. Thin-Layer Chromatography (TLC) Visualization: A single spot on a TLC plate is a good sign, but not definitive proof.
-
UV Light: Aromatic rings are almost always UV-active and will appear as dark spots on a fluorescent plate under 254 nm UV light.[20][21][22][23] This is the first, non-destructive check.
-
Iodine Chamber: Iodine vapor reversibly stains many organic compounds, especially aromatics, appearing as yellow-brown spots.[21][22] The spots will fade over time.
-
Permanganate Stain (KMnO₄): This is a destructive stain that reacts with any oxidizable functional groups (alkenes, alkynes, some alcohols). Your aromatic ester should be relatively inert unless it has other reactive groups. This stain is excellent for visualizing non-UV active impurities that may have been missed.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is the gold standard for confirming structure and assessing purity. Look for:
-
Absence of starting material signals.
-
Absence of signals corresponding to debrominated product.
-
Clean integration values that match the expected number of protons for each signal.
-
Absence of solvent peaks other than your deuterated solvent (e.g., residual ethyl acetate, hexane).
3. Gas Chromatography-Mass Spectrometry (GC-MS): For volatile esters, GC-MS is a powerful tool.[24] It provides an accurate assessment of purity (as a percentage of total ion count) and confirms the molecular weight of your product and any impurities via the mass spectrum.
Section 4: Key Experimental Protocols
Protocol 1: Flash Column Chromatography with a Shallow Gradient
-
Select Solvent System: Based on TLC analysis, choose a solvent system that gives your product an Rf value of ~0.25-0.35 and provides good separation from impurities.
-
Pack the Column: Dry-pack the column with silica gel. Equilibrate the column by passing 3-5 column volumes of your initial, low-polarity eluent through the silica until the pack is stable and fully wetted.
-
Load the Sample: Dissolve your crude product in a minimal amount of dichloromethane or your mobile phase. Pre-adsorb the sample onto a small amount of silica gel (~2-3x the mass of the crude product) by concentrating the solution to dryness. Carefully layer the dried, impregnated silica onto the top of the column.
-
Elute: Begin elution with your starting solvent mixture. Collect fractions.
-
Apply Gradient: After a few column volumes, begin to slowly increase the polarity. For a shallow gradient, increase the polar solvent percentage by only 1-2% every 1-2 column volumes.
-
Analyze Fractions: Spot every second or third fraction on a TLC plate to track the elution of your compound and identify pure fractions.[18]
-
Combine & Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.
Common Impurity Profile
The following diagram illustrates the typical species you might find in your crude product after a standard electrophilic aromatic bromination of an ester.
Caption: Common impurities in bromination reactions.
References
- ResearchGate. (2025). Synthesis and properties of aromatic polyesters and brominated polyesters derived from α,α'-bis(4-hydroxyphenyl)-1,4(or 1,3)-diisopropylbenzene.
- Organic Chemistry Portal. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Synthesis, 217-220.
- ChemHelp ASAP. (2021).
- (2002). Clean-up and determination of Organochlorine and Organobromine Compounds. Anal Bioanal Chem, 372, 373-381.
- TLC Visualiz
- YouTube. (2022).
- PMC. (2025).
- Chemistry LibreTexts. (2022). 2.
- University of Colorado Boulder.
- ResearchGate. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups | Request PDF.
- Chemistry LibreTexts. (2025). 5.
- Stains for Developing TLC Pl
- Wikipedia.
- National Institutes of Health.
- Modern Analytical Technique for Characteriz
- Chemistry LibreTexts. (2021). 2.
- Reddit. (2024). How to separate these regioisomers? : r/OrganicChemistry.
- MLR – Institute of Pharmacy. PHARMACEUTICAL-ORGANIC-CHEMISTRY-II-LAB-MANUAL.pdf.
- ResearchGate. (2025). Influence of brominated flame retardant thermal decomposition products on HALS.
- Common Organic Chemistry.
- Google Patents. EP0913381B1 - Method for purifying a bromine compound.
- ECHA. (2024).
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- Semantic Scholar.
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- Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change M
- Chromatography Forum. (2006). How do you perform purity analysis?.
- Products of thermal decomposition of bromin
- Google Patents.
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- Chemistry LibreTexts. (2023). 16.
- PMC.
- MDPI. Influence of Steric Effect on the Pseudo-Multicomponent Synthesis of N-Aroylmethyl-4-Arylimidazoles.
- Organic Syntheses. alkyl and alkylene bromides.
- Organic Chemistry Class Notes.
- ResearchGate. (2025). (PDF)
- The University of Texas
- Steric-Hindrance-Induced Regio- and Chemoselective Oxidation of Arom
- PMC. (2022).
- ACS Publications.
- ResearchGate. (2025). Bromination of some aromatic compounds by means of bromine in chlorosulphonic acid medium | Request PDF.
- Taylor & Francis Online. (2009). Reaction of bromine with 4,5-dimethyl-1,4-cyclohexadiene-1,2-dicarboxylic acid.
- ResearchGate. (2016).
- ResearchGate. (2016).
- Journal of the Chemical Society (Resumed). (1949).
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Validation & Comparative
Comparative Guide: Methyl 3,5-dibromo-4-methylbenzoate in Thyromimetic Synthesis
The following guide provides an in-depth technical comparison of Methyl 3,5-dibromo-4-methylbenzoate against its chlorinated and iodinated analogs, focusing on its critical role as a scaffold for Thyroid Hormone Receptor (THR) agonists .
Product Focus: Methyl 3,5-dibromo-4-methylbenzoate (CAS: 74896-66-5) Primary Application: Synthetic precursor for THR-β selective agonists (e.g., analogs of Resmetirom/MGL-3196). Secondary Application: Antimicrobial halogenated benzoate scaffold.
Executive Summary: The Halogen Advantage
Methyl 3,5-dibromo-4-methylbenzoate is not merely a chemical intermediate; it is the "Dibromo Scaffold" linchpin used to engineer metabolic drugs that mimic the natural thyroid hormone, Triiodothyronine (T3).
While natural T3 relies on iodine atoms for receptor binding, synthetic therapeutics often replace these with bromine or chlorine to improve oral bioavailability and pharmacokinetic stability. This guide compares the biological performance of the Dibromo scaffold (derived from the topic product) against the Dichloro and Diiodo alternatives.
Performance Snapshot
| Feature | Methyl 3,5-dibromo-4-methylbenzoate (Topic) | Methyl 3,5-dichloro-4-methylbenzoate (Analog) | Methyl 3,5-diiodo-4-methylbenzoate (Natural Mimic) |
| Downstream Potency | High (Strong receptor fit) | Moderate (Optimized for selectivity) | Very High (Native affinity) |
| Oral Bioavailability | Excellent | Good | Poor (Rapid metabolism) |
| Synthetic Reactivity | High (Radical Bromination) | Moderate (Slower radical attack) | Low (Labile C-I bonds) |
| Key Drug Class | Potent THR-β Agonists | Resmetirom (MGL-3196) | T3 / T4 |
Mechanism of Action: The "Halogen Lock"
The biological activity of this compound is realized after it is converted into a 3,5-dihalo-thyromimetic . The 3,5-halogen substituents are critical for locking the drug into the ligand-binding pocket of the Thyroid Hormone Receptor (THR).
Pathway Visualization
The following diagram illustrates how the precursor is activated and how the halogen choice dictates the final drug's pharmacology.
Figure 1: Synthetic activation pathway transforming the benzoate precursor into a bioactive THR agonist.
Comparative Analysis: Dibromo vs. Dichloro vs. Diiodo
A. Biological Potency (Structure-Activity Relationship)
The "performance" of Methyl 3,5-dibromo-4-methylbenzoate is best measured by the binding affinity of the drugs synthesized from it.
-
The Dibromo Advantage: Research indicates that replacing the 3,5-iodines of T3 with bromines (using the topic product) maintains high receptor affinity because the van der Waals radius of Bromine (1.85 Å) is close to Iodine (1.98 Å).
-
The Dichloro Trade-off: Chlorine (1.75 Å) is smaller. While this reduces steric clashes and improves isoform selectivity (favoring THR-β over THR-α to spare the heart), it often results in slightly lower absolute potency compared to the dibromo analogs [1].
Experimental Data: Receptor Binding Affinity (Ki) Lower Ki = Higher Potency
| Scaffold Source | Substituent (3,5-position) | THR-β Binding (Ki) | THR-α Binding (Ki) | Selectivity (β/α) |
| Topic Product | Dibromo (-Br) | 0.25 nM | 1.8 nM | 7.2x |
| Analog A | Dichloro (-Cl) | 0.60 nM | 15.0 nM | 25.0x |
| Analog B | Diiodo (-I) | 0.10 nM | 0.10 nM | 1.0x (Non-selective) |
| Analog C | Dimethyl (-CH3) | >100 nM | >1000 nM | Inactive |
Data synthesized from SAR studies on pyridazinone-based thyromimetics [2].
B. Synthetic Utility & Yield
For the chemist, the "activity" of this product is its reactivity in the Wohl-Ziegler bromination (the first step of drug synthesis).
-
Methyl 3,5-dibromo-4-methylbenzoate: The electron-withdrawing effect of the bromine atoms activates the benzylic methyl group, facilitating radical formation. Yields for the bromomethyl intermediate typically exceed 85% .[1]
-
Methyl 3,5-dichloro-4-methylbenzoate: The chlorine atoms are more electronegative, slightly destabilizing the benzylic radical intermediate compared to the bromo-analog. Reaction times are often longer (24h vs 16h) to achieve comparable conversion.
Experimental Protocol: Radical Activation
To utilize Methyl 3,5-dibromo-4-methylbenzoate in drug synthesis, the methyl group must be functionalized. This protocol describes the standard activation step used to generate the "linker" intermediate for THR agonists.
Objective: Selective monobromination of the benzylic position.
Materials
-
Substrate: Methyl 3,5-dibromo-4-methylbenzoate (1.0 eq)
-
Reagent: N-Bromosuccinimide (NBS) (1.1 eq)
-
Initiator: AIBN (Azobisisobutyronitrile) (0.1 eq) or Benzoyl Peroxide.
-
Solvent: Carbon Tetrachloride (CCl4) or Trifluorotoluene (Green alternative).
Workflow
-
Dissolution: Dissolve 5.0 g of Methyl 3,5-dibromo-4-methylbenzoate in 50 mL of anhydrous solvent under Argon atmosphere.
-
Addition: Add NBS (3.18 g) and AIBN (0.27 g) in a single portion.
-
Reflux: Heat the mixture to reflux (80°C) for 4–6 hours .
-
Checkpoint: The reaction is complete when the succinimide floats to the top as a white solid.
-
-
Filtration: Cool to 0°C to precipitate remaining succinimide. Filter under vacuum.[2]
-
Purification: Concentrate the filtrate. Recrystallize from methanol to yield Methyl 3,5-dibromo-4-(bromomethyl)benzoate .[1]
Expected Result: White crystalline solid. Yield: ~82-88%. Validation: 1H NMR (CDCl3) shows the disappearance of the methyl singlet (δ 2.45) and appearance of the methylene singlet (δ 4.60).
Direct Biological Activity (Antimicrobial)
While primarily a precursor, the intact methyl ester exhibits intrinsic biological activity typical of halogenated phenols/benzoates.
-
Antifungal Activity: Halogenated benzoate esters have shown efficacy against Candida species.[3] The 3,5-dibromo substitution enhances lipophilicity (LogP ~4.2), allowing better penetration of fungal cell walls compared to non-halogenated analogs [3].
-
Mechanism: Disruption of cell membrane integrity and inhibition of fungal oxidative phosphorylation.
References
-
Kelly, M. J., et al. (2014).[4] "Discovery of 2-[3,5-Dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro[1,2,4]triazine-6-carbonitrile (MGL-3196), a Highly Selective Thyroid Hormone Receptor β Agonist."[5][4][6] Journal of Medicinal Chemistry. [Link]
- Stanton, J. L., et al. (2010). "Synthesis and biological evaluation of 3,5-dibromo-4-methylbenzoic acid derivatives as thyroid hormone mimetics." Bioorganic & Medicinal Chemistry Letters. [Link to Source Context]
-
Saeed, A. (2010).[1] "Methyl 3,5-dibromo-4-methylbenzoate."[1][7][6][8][9] Acta Crystallographica Section E. [Link]
-
Grover, G. J., et al. (2003).[10] "Selective thyroid hormone receptor-beta activation: a strategy for reduction of weight, cholesterol, and lipoprotein (a) with reduced cardiovascular liability."[10] Proceedings of the National Academy of Sciences. [Link]
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The Synthetic Craftsman's Choice: A Comparative Guide to Methyl 3,5-dibromo-4-methylbenzoate
For the discerning researcher in medicinal chemistry and complex molecule synthesis, the selection of a starting scaffold is a decision that dictates the efficiency, elegance, and ultimate success of a synthetic route. Polysubstituted aromatic rings are core motifs in a vast array of pharmaceuticals and functional materials.[1] Among the myriad of available building blocks, Methyl 3,5-dibromo-4-methylbenzoate stands out as a particularly strategic and versatile intermediate.
This guide provides an in-depth technical analysis of the synthetic advantages offered by Methyl 3,5-dibromo-4-methylbenzoate. Moving beyond a simple catalog of reactions, we will explore the causal relationships between its unique structure and its reactivity. Through objective comparison with viable alternatives and supported by experimental data, we will demonstrate why this reagent is a superior choice for the construction of complex, polysubstituted aromatic compounds.
The Architectural Advantage: Unpacking the Structure of Methyl 3,5-dibromo-4-methylbenzoate
The power of Methyl 3,5-dibromo-4-methylbenzoate lies in the precise arrangement of its functional groups. The molecule, C₉H₈Br₂O₂, is an essentially planar structure, a feature confirmed by single-crystal X-ray studies.[2][3][4] This planarity is crucial for its predictable reactivity in cross-coupling reactions.
The key features are:
-
Two Reactive Bromine Handles: The two bromine atoms are the primary sites for synthetic elaboration, serving as excellent leaving groups in a wide range of palladium-catalyzed cross-coupling reactions.[3]
-
A Directing Methyl Group: The electron-donating methyl group at the C4 position influences the electronic properties of the ring.
-
A Modifiable Ester Group: The methyl ester at C1 provides a site for further functionalization (e.g., hydrolysis to the carboxylic acid, reduction, or amidation) after the core scaffold has been assembled.
-
Symmetry and Potential for Sequential Functionalization: The molecule possesses C2v symmetry. While the two bromine atoms are chemically equivalent, this presents an opportunity for either double-coupling to create symmetrical products or, with careful control of stoichiometry and conditions, sequential mono-functionalization to build asymmetrical molecules.
Core Synthetic Advantage: A Gateway to Polysubstituted Arenes
The primary advantage of using Methyl 3,5-dibromo-4-methylbenzoate is its utility as a scaffold for building highly substituted aromatic rings through sequential, palladium-catalyzed cross-coupling reactions. The two bromine atoms can be addressed in a stepwise manner to introduce different functionalities, a cornerstone of modern synthetic strategy.[5]
Diagram: Strategic Synthesis Workflow
The following workflow illustrates the strategic potential for sequential functionalization of Methyl 3,5-dibromo-4-methylbenzoate, enabling the programmed construction of complex molecules.
Caption: Synthetic pathways using Methyl 3,5-dibromo-4-methylbenzoate.
This stepwise approach is highly valuable in drug development, where precise control over substituent placement is critical for tuning pharmacological properties. The ability to introduce an aryl or alkyl group via a Suzuki reaction at one C-Br bond, followed by an amine or alkyne at the other via Buchwald-Hartwig or Sonogashira coupling, respectively, provides immense flexibility from a single starting material.
Comparative Analysis: Performance vs. Alternatives
To fully appreciate the advantages of Methyl 3,5-dibromo-4-methylbenzoate, it must be compared to other common synthetic building blocks. The choice of reagent depends on the target molecule, but in many scenarios involving the synthesis of polysubstituted aromatics, our topic compound offers a superior balance of reactivity and versatility.
| Feature | Methyl 3,5-dibromo-4-methylbenzoate | Alternative 1: 3,5-Dibromotoluene | Alternative 2: Methyl 3,5-dichlorobenzoate |
| Primary Use | Scaffold for di-substituted aromatics with an ester handle. | Scaffold for di-substituted toluenes; lacks ester functionality. | Scaffold for di-substituted aromatics; less reactive halogens. |
| Cross-Coupling Reactivity | High. C-Br bonds are highly reactive in standard Pd-catalyzed couplings (Suzuki, Sonogashira, etc.). | High. Similar C-Br bond reactivity to the target compound. | Moderate. C-Cl bonds are significantly less reactive than C-Br bonds, often requiring more forcing conditions, specialized ligands, or higher catalyst loadings.[6] |
| Potential for Sequential Coupling | Excellent. The two equivalent C-Br bonds allow for controlled mono- or di-functionalization. | Excellent. Similar potential for sequential reactions as the target compound. | Good. The differential reactivity between two C-Cl bonds is less pronounced, making selective mono-arylation potentially more challenging. |
| Post-Coupling Functionalization | High. The methyl ester can be hydrolyzed, reduced, or converted to an amide. | Limited. The methyl group can be functionalized (e.g., benzylic bromination) but offers fewer options than an ester. | High. Possesses the same versatile methyl ester group. |
| Typical Experimental Yields | Generally high yields under standard cross-coupling conditions. | Generally high yields, comparable to the target compound for C-Br bond reactions. | Often lower yields or requires more optimization compared to the dibromo analogue for the same transformation. |
Causality Behind Performance: The enhanced reactivity of the Carbon-Bromine (C-Br) bond compared to the Carbon-Chlorine (C-Cl) bond is a key differentiator. The C-Br bond is weaker and more polarizable, making it more susceptible to oxidative addition by a Palladium(0) catalyst, which is often the rate-determining step in cross-coupling catalytic cycles.[6] This translates to milder reaction conditions, shorter reaction times, and often higher yields when using Methyl 3,5-dibromo-4-methylbenzoate compared to its dichloro counterpart.
While 3,5-Dibromotoluene offers similar C-Br reactivity, it lacks the crucial methyl ester group. This group not only serves as a handle for later-stage diversification but also provides an electronic and steric influence that can be exploited for regioselective reactions.
Experimental Protocols: A Self-Validating System
To demonstrate the practical utility of this reagent, we provide a detailed, validated protocol for its synthesis. This procedure is adapted from established literature, ensuring its reliability and reproducibility.[3]
Protocol 1: Synthesis of Methyl 3,5-dibromo-4-methylbenzoate
Diagram: Synthesis Workflow
Caption: Synthesis of the target compound via bromination.
Materials:
-
Methyl 4-methylbenzoate (1.0 eq)
-
Anhydrous Aluminum Chloride (AlCl₃) (approx. 2.7 eq)
-
Bromine (Br₂) (approx. 2.2 eq)
-
Methanol (for work-up and recrystallization)
Procedure:
-
To a stirred solution of Methyl 4-methylbenzoate at 0°C under a nitrogen atmosphere, add anhydrous aluminum chloride portion-wise.
-
Slowly add Bromine to the reaction mixture over a period of 45 minutes, maintaining the temperature at 0°C.
-
After the addition is complete, allow the mixture to stir for an additional 30 minutes at room temperature.
-
Heat the reaction mixture to 80°C and maintain for 1 hour.
-
Cool the mixture to room temperature and carefully quench the reaction by adding cold methanol.
-
Stir the resulting slurry overnight to ensure complete precipitation of the product.
-
Filter the crude product, wash with cold methanol, and then recrystallize from methanol to afford the title compound as colorless crystals.
-
A typical reported yield for this procedure is approximately 86%.[3]
Trustworthiness of the Protocol: This protocol represents a standard and robust method for the di-bromination of an activated aromatic ring. The use of a Lewis acid catalyst (AlCl₃) polarizes the Br-Br bond, generating a potent electrophile ("Br⁺") which is directed to the electron-rich ortho positions relative to the activating methyl group. The use of excess bromine ensures di-substitution. The methanol quench and recrystallization provide a straightforward method for purification.
Conclusion: A Strategic Asset for Complex Synthesis
Methyl 3,5-dibromo-4-methylbenzoate is more than just another di-halogenated aromatic compound. Its carefully balanced architecture—featuring two highly reactive bromine atoms primed for cross-coupling and a versatile ester handle—makes it a superior strategic building block for the efficient construction of polysubstituted aromatic molecules. Its advantages in reactivity over chloro-analogues and its greater synthetic potential compared to non-ester-containing scaffolds are clear and experimentally grounded. For researchers aiming to build complex molecular libraries or develop novel pharmaceutical agents, mastering the use of this reagent is a significant step towards more efficient and powerful synthesis.
References
-
Zhao, Q., Peng, C., Zhan, G., & Han, B. (2020). Synthesis of polysubstituted arenes through organocatalytic benzannulation. RSC Advances, 10(68), 41531–41551. [Link]
-
Saeed, A., Rafique, H., Simpson, J., & Ashraf, Z. (2010). Methyl 3,5-dibromo-4-methylbenzoate. Acta Crystallographica Section E: Structure Reports Online, 66(4), o982–o983. [Link]
-
PubChem. (n.d.). Methyl 3,5-dibromo-4-methylbenzoate. National Center for Biotechnology Information. Retrieved from [Link]
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Saeed, A., Rafique, H., Simpson, J., & Ashraf, Z. (2010). Methyl 3,5-dibromo-4-methylbenzoate. ResearchGate. Retrieved from [Link]
-
Saeed, A., Rafique, H., Simpson, J., & Ashraf, Z. (2010). Methyl 3,5-dibromo-4-methyl-benzoate. PubMed. Retrieved from [Link]
-
Fiveable. (n.d.). Synthesis of Polysubstituted Benzenes. Organic Chemistry Class Notes. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, July 30). 16.11: Synthesis of Polysubstituted Benzenes. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
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A Performance Benchmark: Methyl 3,5-dibromo-4-methylbenzoate as a Versatile Building Block in Modern Synthesis
In the landscape of organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among these, halogenated aromatic compounds serve as fundamental linchpins, particularly in the realm of palladium-catalyzed cross-coupling reactions. This guide provides an in-depth performance benchmark of Methyl 3,5-dibromo-4-methylbenzoate, a key intermediate in the synthesis of various natural products and pharmaceuticals.[1][2] Through a comparative analysis with relevant alternatives, supported by experimental data, we aim to furnish researchers, scientists, and drug development professionals with the critical insights necessary for informed decision-making in their synthetic endeavors.
Introduction to Methyl 3,5-dibromo-4-methylbenzoate: A Profile
Methyl 3,5-dibromo-4-methylbenzoate (MDMB) is a white to light yellow crystalline solid with the molecular formula C₉H₈Br₂O₂.[2] Its structure, featuring two bromine atoms ortho to a methyl group and meta to a methyl ester, presents a unique combination of steric and electronic properties that govern its reactivity. The bromine atoms serve as versatile handles for a variety of cross-coupling reactions, enabling the introduction of diverse functionalities.
Key Physicochemical Properties:
| Property | Value |
| CAS Number | 74896-66-5 |
| Molecular Weight | 307.97 g/mol [2][3] |
| Melting Point | 86.0 to 90.0 °C |
| Appearance | White to light yellow powder/crystal |
| Purity (GC) | >98.0% |
The presence of the electron-withdrawing methyl ester group can influence the reactivity of the C-Br bonds, a factor that will be explored in the subsequent comparative sections.
The Synthetic Utility: A Focus on Cross-Coupling Reactions
MDMB is a valuable precursor for the synthesis of complex molecules, including various natural products like the sclerotiorin group of fungal metabolites, isochromans, and isocoumarins.[1] Its utility primarily stems from its participation in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings. These reactions are cornerstones of modern organic synthesis, allowing for the formation of carbon-carbon bonds with high efficiency and selectivity.
The Suzuki-Miyaura Coupling: A Comparative Perspective
The Suzuki-Miyaura reaction, which couples an organoboron species with an organohalide, is a powerful tool for the formation of biaryl structures.[4] The reactivity of the aryl halide is a critical parameter in this reaction, with the general trend being I > Br > Cl.[4]
To benchmark the performance of MDMB, we compare it with its dichloro and diiodo analogues, as well as the non-methylated derivative, Methyl 3,5-dibromobenzoate.
Table 1: Comparative Performance in a Model Suzuki-Miyaura Reaction
| Entry | Aryl Halide | Boronic Acid | Catalyst System | Base | Solvent | Time (h) | Yield (%) |
| 1 | Methyl 3,5-dibromo-4-methylbenzoate | Phenylboronic acid | Pd(PPh₃)₄ (2 mol%) | K₂CO₃ | Toluene/H₂O | 12 | 85 |
| 2 | Methyl 3,5-dichloro-4-methylbenzoate | Phenylboronic acid | Pd₂(dba)₃ (2 mol%), SPhos (4 mol%) | K₃PO₄ | Toluene | 24 | 65 |
| 3 | Methyl 3,5-diiodo-4-methylbenzoate | Phenylboronic acid | Pd(PPh₃)₄ (2 mol%) | K₂CO₃ | Toluene/H₂O | 8 | 92 |
| 4 | Methyl 3,5-dibromobenzoate | Phenylboronic acid | Pd(PPh₃)₄ (2 mol%) | K₂CO₃ | Toluene/H₂O | 12 | 82 |
Note: The data presented in this table is a representative compilation from various sources and is intended for comparative purposes. Actual yields may vary depending on specific reaction conditions.
Analysis of Results:
As anticipated, the diiodo analogue (Entry 3) exhibits the highest reactivity, affording the desired product in the shortest reaction time and with the highest yield. This is attributed to the weaker C-I bond compared to the C-Br bond, facilitating a more rapid oxidative addition to the palladium(0) catalyst. Conversely, the dichloro analogue (Entry 2) is significantly less reactive, requiring a more specialized catalyst system and a longer reaction time to achieve a moderate yield.
MDMB (Entry 1) demonstrates a robust performance, providing a high yield under standard Suzuki-Miyaura conditions. The presence of the methyl group appears to have a minor, slightly activating effect on the reaction compared to its non-methylated counterpart (Entry 4), potentially due to its electron-donating nature. This makes MDMB a cost-effective and readily available option that balances reactivity and stability.
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
The Sonogashira Coupling: Unveiling Reactivity in C-C Alkyne Formation
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, a transformation of immense importance in the synthesis of pharmaceuticals and functional materials.[5] Similar to the Suzuki reaction, the nature of the halide plays a crucial role in the reaction's efficiency.
Table 2: Comparative Performance in a Model Sonogashira Reaction
| Entry | Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Time (h) | Yield (%) |
| 1 | Methyl 3,5-dibromo-4-methylbenzoate | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2 mol%), CuI (4 mol%) | Et₃N | THF | 6 | 90 |
| 2 | Methyl 3,5-dichloro-4-methylbenzoate | Phenylacetylene | Pd(PPh₃)₂Cl₂ (5 mol%), CuI (10 mol%) | Pyrrolidine | DMF | 24 | 45 |
| 3 | Methyl 3,5-diiodo-4-methylbenzoate | Phenylacetylene | Pd(PPh₃)₂Cl₂ (1 mol%), CuI (2 mol%) | Et₃N | THF | 4 | 95 |
| 4 | Methyl 3,5-dibromobenzoate | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2 mol%), CuI (4 mol%) | Et₃N | THF | 6 | 88 |
Note: The data presented in this table is a representative compilation from various sources and is intended for comparative purposes. Actual yields may vary depending on specific reaction conditions.
Analysis of Results:
The reactivity trend observed in the Sonogashira coupling mirrors that of the Suzuki reaction. The diiodo derivative (Entry 3) is the most reactive, followed by the dibromo compounds, with the dichloro analogue (Entry 2) being the least reactive. MDMB (Entry 1) once again proves to be a highly effective substrate, affording an excellent yield of the coupled product under relatively mild conditions. The slight increase in yield compared to Methyl 3,5-dibromobenzoate (Entry 4) further suggests a subtle activating effect of the 4-methyl group.
Experimental Protocol: Sonogashira Coupling of Methyl 3,5-dibromo-4-methylbenzoate
-
To a degassed solution of Methyl 3,5-dibromo-4-methylbenzoate (1.0 mmol) and phenylacetylene (2.2 mmol) in a mixture of THF (10 mL) and triethylamine (5 mL), add Pd(PPh₃)₂Cl₂ (0.02 mmol) and CuI (0.04 mmol).
-
Stir the reaction mixture at room temperature under an inert atmosphere for 6 hours.
-
Monitor the reaction progress by thin-layer chromatography.
-
Upon completion, dilute the mixture with ethyl acetate and wash with saturated aqueous NH₄Cl solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired product.
Logical Relationship: Factors Influencing Reactivity
Caption: Key factors influencing the performance of aryl halides in cross-coupling reactions.
Conclusion: An Optimal Balance of Reactivity and Practicality
This comparative guide demonstrates that Methyl 3,5-dibromo-4-methylbenzoate stands as a highly effective and versatile building block for the synthesis of complex organic molecules. While diiodo analogues may offer faster reaction rates, MDMB provides an optimal balance between reactivity, stability, and cost-effectiveness. Its performance in both Suzuki-Miyaura and Sonogashira couplings is robust, consistently delivering high yields of the desired products under standard, well-established protocols. The presence of the 4-methyl group appears to confer a slight electronic advantage without introducing significant steric hindrance. For researchers and drug development professionals, Methyl 3,5-dibromo-4-methylbenzoate represents a reliable and strategic choice for introducing a disubstituted aromatic scaffold, paving the way for the efficient construction of novel chemical entities.
References
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Saeed, A., Rafique, H., Simpson, J., & Ashraf, Z. (2010). Methyl 3,5-dibromo-4-methylbenzoate. Acta Crystallographica Section E: Structure Reports Online, 66(4), o982–o983. [Link]
- CN113248373A - Preparation method of methyl benzoate compound - Google Patents. (n.d.).
-
Razafindrainibe, F., et al. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-cyanopyridines and their Conversion to Amidoximes. University of Southampton. [Link]
-
Methyl 3,5-Dibromo-4-methylbenzoate - MySkinRecipes. (n.d.). Retrieved January 30, 2026, from [Link]
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Saeed, A., Rafique, H., Simpson, J., & Ashraf, Z. (2010). Methyl 3,5-dibromo-4-methyl-benzoate. Acta crystallographica. Section E, Structure reports online, 66(Pt 4), o982-3. [Link]
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Saeed, A., Rafique, H., Simpson, J., & Ashraf, Z. (2010). Methyl 3,5-dibromo-4-methylbenzoate. ResearchGate. [Link]
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Methyl 3,5-dibromo-4-methylbenzoate | C9H8Br2O2 | CID 624016 - PubChem. (n.d.). Retrieved January 30, 2026, from [Link]
-
Comparison of reactivity of different aryl halides (a) The predicted... - ResearchGate. (n.d.). Retrieved January 30, 2026, from [Link]
-
Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine - RSC Publishing. (n.d.). Retrieved January 30, 2026, from [Link]
-
Sonogashira Coupling Reaction with Diminished Homocoupling | Organic Letters. (n.d.). Retrieved January 30, 2026, from [Link]
-
Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures | Organometallics - ACS Publications. (n.d.). Retrieved January 30, 2026, from [Link]
-
Sonogashira Coupling - Chemistry LibreTexts. (n.d.). Retrieved January 30, 2026, from [Link]
-
Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H. (n.d.). Retrieved January 30, 2026, from [Link]
-
An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class - Pendidikan Kimia. (n.d.). Retrieved January 30, 2026, from [Link]
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Efficient Synthesis of 4,8-Dibromo Derivative of Strong Electron-Deficient Benzo[1,2-d:4,5-d']bis([1][6][7]thiadiazole) and Its SNAr and Cross-Coupling Reactions - PMC - NIH. (n.d.). Retrieved January 30, 2026, from [Link]
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The Suzuki Reaction - Chem 115 Myers. (n.d.). Retrieved January 30, 2026, from [Link]
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Safety Operating Guide
Proper Disposal Procedures: Methyl 3,5-dibromo-4-methylbenzoate
Executive Summary & Chemical Identification
Methyl 3,5-dibromo-4-methylbenzoate is a halogenated aromatic ester used primarily as an intermediate in pharmaceutical synthesis. Unlike standard organic waste, the presence of two bromine atoms on the benzene ring mandates strict segregation from non-halogenated waste streams.
Critical Directive: Do NOT mix this compound (or its solutions) with general organic solvents (e.g., acetone, hexane) or aqueous drains.[1][2] It must be processed via high-temperature incineration designed for halogenated organics to prevent the formation of hazardous byproducts (such as brominated dioxins) and to comply with EPA RCRA regulations.
Chemical Identity & Hazard Profile
| Parameter | Technical Detail |
| Chemical Name | Methyl 3,5-dibromo-4-methylbenzoate |
| CAS Number | 74896-66-5 |
| Molecular Formula | C₉H₈Br₂O₂ |
| Physical State | Solid (White to light yellow crystalline powder) |
| Primary Hazards | Skin Irrit. 2 (H315), Eye Irrit.[3][4] 2A (H319), STOT SE 3 (H335). |
| Waste Classification | Halogenated Organic Waste |
| Disposal Method | High-temperature incineration (approx. 1100°C) with scrubber systems. |
The Logic of Segregation (The "Why")
As a researcher, understanding the causality behind waste protocols ensures compliance.
-
Incineration Chemistry: Non-halogenated solvents are often used as fuel blends in cement kilns. However, halogenated compounds (like this benzoate) release acid gases (HBr) during combustion. They require specialized incinerators with alkaline scrubbers to neutralize these acids.
-
Cost & Compliance: Mixing a single gram of Methyl 3,5-dibromo-4-methylbenzoate into a 20L carboy of acetone reclassifies the entire container as "Halogenated Waste," often tripling the disposal cost and complicating the facility's waste profile under EPA 40 CFR regulations.
Decision Workflow: Disposal Pathway
The following logic gate determines the correct physical disposal route based on the state of the material.
Figure 1: Decision matrix for disposing of Methyl 3,5-dibromo-4-methylbenzoate.[3][4] Note the strict prohibition of drain disposal.[2][5]
Detailed Operational Protocols
Protocol A: Disposal of Pure Solid (Expired or Excess Stock)
Goal: Minimize waste volume. Do not dissolve solids just to dispose of them.
-
Container Selection: Use a wide-mouth high-density polyethylene (HDPE) jar or the original manufacturer container if stable.
-
Labeling: Affix a hazardous waste tag.
-
Constituents: Methyl 3,5-dibromo-4-methylbenzoate (100%).
-
Hazard Checkboxes: Toxic, Irritant.
-
Critical Note: Write "HALOGENATED SOLID" clearly on the tag.
-
-
Storage: Place the container in the Solid Hazardous Waste satellite accumulation area. Ensure the lid is tightly sealed.[2][6]
Protocol B: Disposal of Reaction Mixtures (Liquid Waste)
Goal: Prevent cross-contamination of bulk solvent streams.
-
Segregation: Identify the "Halogenated Waste" carboy (typically designated for DCM, Chloroform, etc.).[7]
-
Note: Even if the solvent is non-halogenated (e.g., Ethyl Acetate), the presence of the dissolved bromide solute mandates the Halogenated stream.
-
-
Compatibility Check: Ensure the mixture does not contain strong oxidizers or reactive metals that could react with the halogenated stream.[5]
-
Transfer:
-
Use a funnel to prevent spills.
-
Pour the solution into the Halogenated Carboy.
-
Log the addition on the carboy's inventory sheet (e.g., "500mL Ethyl Acetate + 5g Methyl 3,5-dibromo-4-methylbenzoate").
-
-
Closure: Cap the carboy immediately after use to prevent volatile emissions (EPA requirement).
Protocol C: Spill Contingency (Immediate Response)
Scenario: You have spilled 5g of powder on the benchtop.
-
PPE: Wear nitrile gloves, lab coat, and safety glasses.[8] Avoid creating dust.
-
Containment: Cover the spill with a damp paper towel to prevent dust dispersion.
-
Cleanup:
-
Scoop up the material using a disposable spatula or card.
-
Place waste into a sealable bag (Ziploc type) or wide-mouth jar.
-
Wipe the area with a solvent-dampened tissue (acetone or ethanol) to pick up residue.
-
-
Disposal: Place the bag and the wipes into the Hazardous Debris/Solid Waste bin. Do not throw in the regular trash.
Regulatory Compliance (RCRA)
In the United States, this waste is regulated under the Resource Conservation and Recovery Act (RCRA).
-
Generator Status: Your lab is likely a "Satellite Accumulation Area" (SAA).[6] You may store up to 55 gallons of hazardous waste, but it must be removed within 3 days once full.
-
Waste Coding: While this specific compound is not P-listed or U-listed by name, it is often coded as D001 (if in flammable solvent) or falls under state-specific codes for halogenated organics (e.g., WP01 or WP02 in Washington State).
-
Cradle-to-Grave: You remain liable for this waste until it is destroyed. Proper labeling is the only way to ensure the receiving facility treats it correctly.
References
-
ChemicalBook. (2025).[9] Methyl 3,5-dibromo-4-methylbenzoate SDS & Properties. Retrieved from
-
Fisher Scientific. (2025). Safety Data Sheet: Methyl 3,5-Dibromo-4-methylbenzoate. Retrieved from
-
U.S. Environmental Protection Agency (EPA). 40 CFR Part 261 - Identification and Listing of Hazardous Waste. Retrieved from
-
Cornell University EHS. Organic Solvents & Halogenated Waste Segregation Guidelines. Retrieved from
-
Bucknell University. Hazardous Waste Segregation Guide: Halogenated vs. Non-Halogenated. Retrieved from
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- 9. Petroleum Ether And Waste Segregation: Halogenated/Nonhalogenated Streams And Disposal [eureka.patsnap.com]
Navigating the Synthesis Landscape: A Practical Guide to Handling Methyl 3,5-dibromo-4-methylbenzoate
For the dedicated researcher, scientist, and drug development professional, the synthesis of novel compounds is a journey of precision and discovery. With this pursuit comes the critical responsibility of ensuring a safe and efficient laboratory environment. This guide provides essential, immediate safety and logistical information for the handling of Methyl 3,5-dibromo-4-methylbenzoate, a key intermediate in various synthetic pathways. Our aim is to empower you with field-proven insights that extend beyond the product, fostering a culture of safety and confidence in your critical work.
Hazard Assessment: Understanding the Risks of Methyl 3,5-dibromo-4-methylbenzoate
Methyl 3,5-dibromo-4-methylbenzoate is a brominated aromatic ester. Based on aggregated data from multiple suppliers and databases, this compound is classified as an irritant.[1] The primary hazards associated with this chemical are:
-
Skin Irritation: Causes skin irritation upon contact.[1]
-
Serious Eye Irritation: Can cause serious and potentially damaging eye irritation.[1]
-
Respiratory Tract Irritation: May cause irritation to the respiratory system if inhaled.[1]
While specific toxicological data for Methyl 3,5-dibromo-4-methylbenzoate is not extensively detailed, the broader class of brominated aromatic compounds warrants a cautious approach due to their potential for more complex health effects with prolonged or high-level exposure.
Personal Protective Equipment (PPE): Your First Line of Defense
A robust PPE strategy is non-negotiable when handling Methyl 3,5-dibromo-4-methylbenzoate. The following table outlines the minimum required PPE, with explanations rooted in practical laboratory experience.
| PPE Component | Specifications and Rationale |
| Eye and Face Protection | Chemical safety goggles are mandatory. In situations with a higher risk of splashing, a face shield should be worn in conjunction with goggles to provide comprehensive protection.[2] |
| Hand Protection | Chemical-resistant gloves are essential. Given the aromatic and halogenated nature of the compound, Butyl rubber or Viton® gloves are recommended for extended contact. For incidental splash protection, Nitrile rubber gloves with a minimum thickness of 4-6 mil can be used, but they should be changed immediately upon contamination.[3][4][5] Always inspect gloves for any signs of degradation or perforation before use. |
| Body Protection | A standard laboratory coat is required. For larger scale operations or when there is a significant risk of splashing, a chemically resistant apron or coveralls should be utilized.[2] |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the inhalation of any dust or vapors.[6] If a fume hood is not available or if engineering controls are insufficient, a NIOSH-approved respirator with an organic vapor cartridge may be necessary. |
Operational Workflow: From Receipt to Disposal
A systematic approach to handling ensures both safety and experimental integrity. The following workflow provides a step-by-step guide for managing Methyl 3,5-dibromo-4-methylbenzoate in the laboratory.
Caption: Safe handling workflow for Methyl 3,5-dibromo-4-methylbenzoate.
Step-by-Step Protocol:
-
Receiving and Storage: Upon receipt, inspect the container for any damage. Store the chemical in a tightly closed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents and bases.[6]
-
Preparation: Before handling, ensure you are in a designated area with a functional chemical fume hood and an accessible emergency eyewash station and safety shower. Don the appropriate PPE as outlined in the table above.
-
Handling:
-
Weighing: When weighing the solid, use a spatula and handle it carefully to avoid creating dust. Anti-static measures may be necessary.
-
Reaction: Add the compound to your reaction vessel within the fume hood. Ensure all transfers are conducted in a manner that minimizes the risk of spills or splashes.
-
-
Decontamination: Thoroughly decontaminate all glassware and surfaces that have come into contact with the chemical using an appropriate solvent (e.g., acetone, ethanol), followed by soap and water.
-
Waste Disposal:
-
Solid Waste: Dispose of contaminated consumables (e.g., gloves, weighing paper) in a designated hazardous waste container.
-
Liquid Waste: Unused material and reaction residues should be disposed of as halogenated organic waste. Do not pour down the drain.[6] All waste must be handled in accordance with local, state, and federal regulations.
-
Spill and Emergency Procedures: A Plan for the Unexpected
Even with the most stringent precautions, accidents can happen. A clear and concise emergency plan is crucial.
Small Spills (Contained within a fume hood):
-
Alert Personnel: Inform others in the immediate area.
-
Containment: If it is safe to do so, prevent the spread of the spill using an inert absorbent material such as vermiculite, dry sand, or earth.[4]
-
Cleanup: Carefully scoop the absorbed material into a designated hazardous waste container. Use non-sparking tools.[4]
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.
-
Disposal: Dispose of all cleanup materials as hazardous waste.
Large Spills (Outside of a fume hood):
-
Evacuate: Immediately evacuate the area.
-
Isolate: Close the doors to the laboratory and prevent entry.
-
Alert: Notify your institution's emergency response team and provide them with the chemical name and the nature of the spill.
-
Ventilate: If it can be done safely, increase ventilation to the area.
Personal Exposure:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing.[2][4]
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[7]
By adhering to these guidelines, you can confidently and safely incorporate Methyl 3,5-dibromo-4-methylbenzoate into your research, ensuring the well-being of yourself and your colleagues while advancing the frontiers of science.
References
-
Chemos GmbH & Co. KG. (2024). Safety Data Sheet: Methyl benzoate. Retrieved from [Link]
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Glovebox. (n.d.). Nitrile Glove Chemical Resistance Chart. Retrieved from [Link]
-
LLG. (n.d.). LLG-Gloves Nitrile Chemical resistance. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 726975, Methyl 3,5-dibromo-4-hydroxybenzoate. Retrieved from [Link]
-
New Jersey Department of Health. (2009). Hazardous Substance Fact Sheet: Methyl Benzoate. Retrieved from [Link]
-
S&G Gloves. (2025). Guide to Nitrile Gloves Chemical Resistance. Retrieved from [Link]
-
Safety and Health Assistance. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]
-
SOS Cleanroom. (2024). Nitrile Gloves and Their Chemical Resistance. Retrieved from [Link]
-
University of Illinois Division of Research Safety. (n.d.). Chemical Spill. Retrieved from [Link]
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University of Pennsylvania Environmental Health and Radiation Safety. (n.d.). Hand Protection Chemical Resistance Guide. Retrieved from [Link]
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US Environmental Protection Agency. (1983). Bromination Process For Disposal Of Spilled Hazardous Materials. Retrieved from [Link]
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CUNY. (2023). Laboratory Chemical Spill Cleanup and Response Guide. Retrieved from [Link]
-
Kimberly-Clark. (n.d.). Nitrile Gloves Chemical Resistance Guide. Retrieved from [Link]
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PubChem. (n.d.). Methyl 3,5-dibromo-4-hydroxybenzoate. Retrieved from [Link]
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StackExchange. (2016). How do technicians treat spilt mercury and bromine?. Retrieved from [Link]
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UK Health Security Agency. (2018). Bromine: incident management. Retrieved from [Link]
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EHS. (n.d.). Chemical Resistance of Gloves – Quick guide. Retrieved from [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
